Maridomycin II
Description
This compound has been reported in Streptomyces hygroscopicus with data available.
Structure
2D Structure
Properties
CAS No. |
35908-45-3 |
|---|---|
Molecular Formula |
C42H69NO16 |
Molecular Weight |
844.0 g/mol |
IUPAC Name |
[6-[6-[[(14E)-7-acetyloxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27-31,34-41,46,49-50H,14,16-20H2,1-11H3/b13-12+ |
InChI Key |
WCTOMQRJHZLNHJ-OUKQBFOZSA-N |
Isomeric SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Canonical SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Origin of Product |
United States |
Foundational & Exploratory
Maridomycin II: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Maridomycin II, a 16-membered macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. This document details the original fermentation and purification protocols, analytical characterization data, and the putative biosynthetic pathway, offering a valuable resource for researchers in natural product discovery and antibiotic development.
Discovery and Initial Characterization
Maridomycin was first reported in the early 1970s as a new macrolide antibiotic complex isolated from the culture broth of Streptomyces hygroscopicus strain No. B-5050.[1] This strain was isolated from a soil sample collected in Japan. The maridomycin complex was found to be composed of several related compounds, designated Maridomycin I, II, III, IV, V, and VI.[1] this compound is one of the major components of this complex. The maridomycins exhibit strong in vitro activity against Gram-positive bacteria.[1]
Initial characterization of the maridomycin components revealed that they share the same 16-membered lactone core, known as plagatenolide. The different maridomycin congeners are distinguished by the acylation of the mycarose sugar moiety. In this compound, the mycarose is acylated with a propionyl group at the 4"-position.[2][3]
Experimental Protocols
The following sections detail the experimental procedures for the production, isolation, and purification of this compound based on the original discovery literature.
Fermentation of Streptomyces hygroscopicus No. B-5050
This protocol describes the submerged fermentation process for the production of the maridomycin complex.
2.1.1 Culture Media and Conditions
| Parameter | Seed Culture | Production Culture |
| Medium Composition | Glucose (1.0%), Peptone (1.0%), Meat Extract (0.5%), NaCl (0.25%), Dry Yeast (0.1%) | Glucose (4.0%), Soluble Starch (2.0%), Soybean Meal (3.0%), Dry Yeast (0.5%), NaCl (0.2%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%), CaCO3 (0.3%) |
| pH | 7.0 | 7.0 |
| Temperature | 28°C | 28°C |
| Agitation | 200 rpm (rotary shaker) | 300 rpm (jar fermenter) |
| Aeration | N/A (shaker flask) | 1 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 48 hours | 96 - 120 hours |
2.1.2 Fermentation Workflow
Isolation and Purification of this compound
The following protocol outlines the extraction and chromatographic purification of this compound from the fermentation broth.
2.2.1 Extraction
-
Adjust the pH of the culture filtrate to 8.5 with sodium hydroxide.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.
2.2.2 Chromatographic Purification
Physicochemical and Spectroscopic Data of this compound
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C41H67NO16 |
| Molecular Weight | 829.97 g/mol |
| Appearance | Colorless needles |
| Melting Point | 135 - 138 °C |
| Optical Rotation | [α]D²⁵ -76° (c=1, CHCl3) |
| UV Absorption (in Methanol) | λmax 282 nm (ε 28,000) |
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR (CDCl₃) | Data not fully available in the initial publications. |
| ¹³C NMR (CDCl₃) | Data not fully available in the initial publications. |
| Mass Spectrometry | Specific fragmentation data not detailed in initial reports. |
Note: While the structures of the maridomycins were determined using NMR and mass spectrometry, the complete datasets of chemical shifts and fragmentation patterns for this compound are not explicitly provided in the seminal papers.
Biosynthesis of this compound
The biosynthesis of maridomycin, like other 16-membered macrolides, is initiated by a Type I polyketide synthase (PKS) system. The PKS enzymes catalyze the sequential condensation of small carboxylic acid units to form the polyketide backbone of the aglycone. This is followed by post-PKS modifications, including cyclization, oxidation, and glycosylation, to yield the final bioactive molecule.
The aglycone of maridomycin is likely assembled from acetate, propionate, and butyrate precursors. Following the formation of the macrolactone ring, the aglycone is glycosylated with the sugars D-mycaminose and L-mycarose. The final step in the biosynthesis of this compound is the acylation of the mycarose sugar with a propionyl group.
Conclusion
This technical guide has consolidated the foundational knowledge on the discovery and isolation of this compound. The provided protocols and data serve as a valuable starting point for researchers interested in the re-investigation of this antibiotic, the development of improved production and purification processes, or the bioengineering of novel maridomycin analogs. Further research to fully elucidate the biosynthetic gene cluster and to obtain complete high-resolution spectroscopic data would be beneficial for future drug development efforts based on the maridomycin scaffold.
References
- 1. MARIDOMYCIN, A NEW MACROLIDE ANTIBIOTIC [jstage.jst.go.jp]
- 2. Maridomycin, a new macrolide antibiotic. XI. The structures of maridomycin components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maridomycin, a new nacrolide antibiotic. XI. The structures of maridomycin components. | CiNii Research [cir.nii.ac.jp]
Physicochemical Properties of Maridomycin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin II is a macrolide antibiotic, a class of naturally derived compounds characterized by a large macrocyclic lactone ring. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known physicochemical properties and offers insights based on the characteristics of the broader macrolide antibiotic class. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Physicochemical Properties
| Property | Value | Source/Method Analogy |
| Molecular Formula | C₄₂H₆₉NO₁₆ | PubChem |
| Molecular Weight | 843.98 g/mol | PubChem |
| Melting Point | Data not available for this compound. For comparison, the melting point of Roxithromycin is 111°C.[1] | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus are standard methods for macrolides.[2][3][4][5][6] |
| Solubility | Data not available for this compound. Macrolides are generally poorly soluble in water and more soluble in organic solvents like ethanol, methanol, acetone, and DMSO.[7][8] | Solubility is typically determined by methods such as the shake-flask method followed by quantification using HPLC. |
| UV-Vis λmax | Data not available for this compound. Macrolides generally lack strong UV chromophores; however, some show absorbance maxima. For instance, Clarithromycin in chloroform exhibits an absorbance maximum at 288 nm. | UV-Vis spectrophotometry is a standard method for determining the wavelength of maximum absorbance.[1] |
| Key IR Peaks (cm⁻¹) | Data not available for this compound. Macrolides typically show characteristic peaks for C=O (lactone), C-O-C (ether and glycosidic bonds), and O-H stretching. For Erythromycin, bands at 1685 and 1730 cm⁻¹ are due to ketone and lactone carbonyls, respectively. | Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups.[9] |
| ¹H and ¹³C NMR | Data not available for this compound. | NMR spectroscopy is a crucial tool for the structural elucidation of macrolides. |
| Mass Spectrometry | Data not available for this compound. | Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the molecular weight and fragmentation patterns of macrolides.[10][11][12] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are generalized methodologies commonly employed for the characterization of macrolide antibiotics.
Determination of Melting Point
-
Apparatus: Capillary melting point apparatus or Differential Scanning Calorimeter (DSC).
-
Procedure (Capillary Method): A small, finely powdered sample of the macrolide is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded as the melting range.[2][3][4][5][6]
Solubility Determination
-
Method: Shake-flask method.
-
Procedure: An excess amount of the macrolide is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the macrolide in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
UV-Vis Spectroscopy
-
Apparatus: UV-Vis Spectrophotometer.
-
Procedure: A dilute solution of the macrolide is prepared in a suitable solvent (e.g., ethanol or methanol). The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) against a solvent blank. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[1]
Infrared (IR) Spectroscopy
-
Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Procedure: A small amount of the solid macrolide is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Procedure: A small amount of the macrolide is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to aid in the complete assignment of proton and carbon signals and to elucidate the complex structure of the macrolide.[14][15]
Mass Spectrometry (MS)
-
Apparatus: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS), often with a tandem mass analyzer (MS/MS).[10][11][12]
-
Procedure: A solution of the macrolide is introduced into the mass spectrometer, typically after separation by LC. Electrospray ionization (ESI) is a common ionization technique for macrolides. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined, providing information about the molecular weight and structure of the compound.[10][11][12]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome.[16][17][18][19] This binding occurs within the nascent peptide exit tunnel (NPET), which is the path newly synthesized polypeptide chains take to exit the ribosome.[16]
By binding to this tunnel, macrolides partially obstruct the passage of the growing polypeptide chain.[16] This can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[20] The interaction is primarily with the 23S rRNA component of the 50S subunit.[18]
The following diagram illustrates the general mechanism of action for macrolide antibiotics.
It is important to note that this is a generalized pathway for macrolide antibiotics. The specific interactions and downstream effects can vary between different macrolides and bacterial species. Macrolides can also have immunomodulatory effects and interact with various signaling pathways in host cells, although specific pathways for this compound have not been elucidated.[21][22]
References
- 1. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ursinus.edu [ursinus.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. pennwest.edu [pennwest.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Infrared spectra and the molecular conformations of macrolide-group antibiotics in solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A with different biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 18. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 19. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Macrolide - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Maridomycin II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Maridomycin II, a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus. Due to the limited availability of a fully characterized biosynthetic gene cluster specific to this compound in publicly accessible literature, this document presents a putative pathway constructed from the known chemical structure of the molecule and established principles of polyketide synthesis in Actinobacteria. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.
Core Polyketide Chain Assembly: A Putative Modular Polyketide Synthase
The backbone of this compound is a 16-membered macrolactone, characteristic of assembly by a Type I modular polyketide synthase (PKS). The proposed PKS system would consist of a loading module and several extension modules, each responsible for the incorporation and modification of specific acyl-CoA precursors.
Based on a structural analysis of the this compound aglycone, the following starter and extender units are proposed:
| Precursor Unit | Number of Incorporations |
| Propionyl-CoA (starter) | 1 |
| Methylmalonyl-CoA | 5 |
| Malonyl-CoA | 2 |
The hypothetical modular organization of the Maridomycin PKS is detailed below, outlining the enzymatic domains predicted to be present in each module.
| Module | Starter/Extender Unit | Acyltransferase (AT) | Ketosynthase (KS) | Acyl Carrier Protein (ACP) | Ketoreductase (KR) | Dehydratase (DH) | Enoyl Reductase (ER) |
| Loading | Propionyl-CoA | AT | - | ACP | - | - | - |
| 1 | Methylmalonyl-CoA | AT | KS | ACP | KR (B-type) | DH | ER |
| 2 | Malonyl-CoA | AT | KS | ACP | KR (A-type) | - | - |
| 3 | Methylmalonyl-CoA | AT | KS | ACP | KR (B-type) | DH | ER |
| 4 | Methylmalonyl-CoA | AT | KS | ACP | KR (B-type) | DH | - |
| 5 | Malonyl-CoA | AT | KS | ACP | KR (A-type) | - | - |
| 6 | Methylmalonyl-CoA | AT | KS | ACP | KR (B-type) | DH | ER |
| 7 | Methylmalonyl-CoA | AT | KS | ACP | KR (A-type) | - | - |
Note: The specific type of Ketoreductase (A-type or B-type) is predicted based on the stereochemistry of the resulting hydroxyl groups in the this compound structure. The presence or absence of DH and ER domains is inferred from the saturation pattern of the polyketide backbone.
The assembly process culminates in the cyclization of the linear polyketide chain, catalyzed by a C-terminal thioesterase (TE) domain, to form the 16-membered macrolactone ring.
Post-PKS Tailoring Modifications: Glycosylation and Acylation
Following the formation of the macrolactone core, a series of post-PKS modifications are necessary to yield the final bioactive this compound. These tailoring reactions are crucial for the antibiotic's activity.
2.1. Glycosylation:
This compound contains two deoxysugar moieties attached to the aglycone. The biosynthesis of these sugars and their subsequent attachment are catalyzed by a set of dedicated enzymes encoded within the biosynthetic gene cluster.
-
D-Mycaminose: This amino sugar is synthesized from a glucose precursor through a series of enzymatic steps involving aminotransferases, dehydratases, and reductases. A specific glycosyltransferase (GT) then attaches the activated sugar (likely TDP-D-mycaminose) to a hydroxyl group on the macrolactone.
-
L-Mycarose: The biosynthesis of this sugar also starts from a glucose derivative and involves a distinct set of tailoring enzymes. A second, specific GT is responsible for attaching the activated L-mycarose to a hydroxyl group on the D-mycaminose moiety.
2.2. Acylation:
The final step in the biosynthesis of this compound is the acylation of the hydroxyl group at the 4"-position of the L-mycarose sugar with an isovaleryl group. This reaction is catalyzed by an acyltransferase, which utilizes isovaleryl-CoA as the donor substrate.
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the putative biosynthetic pathway of this compound, from the assembly of the polyketide chain to the final tailoring modifications.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
Specific quantitative data for the biosynthesis of this compound is scarce in the literature. However, studies on the production of other macrolides by Streptomyces hygroscopicus and related species provide a framework for expected yields. Fermentation optimization is a critical factor in achieving high titers.
| Parameter | Reported Value/Range | Organism/Compound | Reference |
| Fermentation Titer | 30 - 150 mg/L | Streptomyces hygroscopicus (Rapamycin) | [General literature on rapamycin production] |
| Optimized Fermentation Titer | > 500 mg/L | Engineered Streptomyces strains (Various macrolides) | [General literature on metabolic engineering of macrolides] |
Note: These values are provided for context and may not be directly representative of this compound production.
Experimental Protocols
The characterization of a novel biosynthetic pathway like that of this compound involves a series of established molecular biology and biochemical techniques. Below are generalized protocols for key experiments.
5.1. Identification and Cloning of the Biosynthetic Gene Cluster:
A common approach is to use degenerate PCR primers targeting conserved domains of PKS genes (e.g., the ketosynthase domain) to amplify a fragment from the genomic DNA of Streptomyces hygroscopicus. This fragment is then used as a probe to screen a genomic library (e.g., a cosmid or BAC library) to isolate the entire gene cluster. The cloned DNA is then sequenced and annotated using bioinformatics tools.
5.2. Gene Inactivation and Heterologous Expression:
To confirm the function of specific genes within the cluster, targeted gene inactivation is performed. This is typically achieved through homologous recombination, replacing the target gene with a resistance cassette. The resulting mutant is then analyzed for its inability to produce this compound or for the accumulation of biosynthetic intermediates. Conversely, the entire gene cluster can be expressed in a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, to confirm its role in this compound production.
Caption: General workflow for gene function analysis.
5.3. Enzyme Assays:
To characterize the function of individual enzymes, the corresponding genes are overexpressed in a suitable host (e.g., E. coli), and the proteins are purified. Enzymatic assays are then performed using the appropriate substrates. For example, the activity of a glycosyltransferase can be assayed by incubating the purified enzyme with the macrolactone acceptor and the activated sugar donor (e.g., TDP-sugar) and monitoring the formation of the glycosylated product by HPLC or LC-MS.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a roadmap for understanding the genetic and enzymatic basis of its production. Further research, including the sequencing and annotation of the complete biosynthetic gene cluster from Streptomyces hygroscopicus, is required to validate and refine this model. The elucidation of the precise mechanisms of the PKS and tailoring enzymes will open avenues for the rational design of novel Maridomycin analogs with improved therapeutic properties through metabolic engineering and synthetic biology approaches. This technical guide serves as a starting point for these exciting future investigations.
An In-depth Technical Guide to the Ribosomal Binding Site of Maridomycin II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Maridomycin II belongs to the 16-membered ring family of macrolide antibiotics, which are crucial in treating bacterial infections. Like other macrolides, its primary cellular target is the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for protein synthesis. By binding to the ribosome, this compound interferes with the elongation phase of translation, ultimately leading to the cessation of bacterial growth. Understanding the precise molecular interactions between this compound and the ribosome is paramount for the rational design of novel antibiotics that can overcome existing resistance mechanisms. This guide synthesizes the current knowledge of the this compound ribosomal binding site, drawing upon data from studies of closely related macrolides.
The this compound Ribosomal Binding Site
This compound binds to the large (50S) ribosomal subunit within the nascent peptide exit tunnel (NPET). This tunnel serves as the path for newly synthesized polypeptide chains to exit the ribosome. The binding site is strategically located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.
The binding pocket for 16-membered macrolides like this compound is primarily composed of nucleotides from Domain V and Domain II of the 23S ribosomal RNA (rRNA), with potential interactions with ribosomal proteins L4 and L22.
Key Interacting Residues in 23S rRNA:
-
Domain V: This is the primary interaction site. Nucleotides such as A2058 and A2059 are critical for the binding of most macrolides. Chemical footprinting studies consistently show that these residues are protected from chemical modification in the presence of macrolides. Other nearby nucleotides in the central loop of Domain V also contribute to the binding pocket.
-
Domain II: Specific residues within Domain II can also interact with macrolide antibiotics, contributing to the overall binding affinity and specificity.
Mechanism of Action
The binding of this compound within the NPET leads to the inhibition of protein synthesis through a multi-faceted mechanism:
-
Steric Hindrance: The physical presence of the this compound molecule within the narrow NPET creates a blockage. As the nascent polypeptide chain grows, it eventually collides with the bound antibiotic, preventing further elongation and leading to premature dissociation of the peptidyl-tRNA from the ribosome.
-
Allosteric Modulation of the Peptidyl Transferase Center (PTC): Binding of macrolides in the NPET can induce conformational changes in the rRNA that are transmitted to the PTC. This allosteric effect can alter the catalytic activity of the PTC, making it less efficient at forming peptide bonds, particularly with specific amino acid sequences. This context-specific inhibition is a hallmark of macrolide action.
-
Nascent Chain-Dependent Inhibition: The inhibitory effect of macrolides is often dependent on the amino acid sequence of the nascent polypeptide chain. Certain peptide sequences can enhance the inhibitory effect of the bound macrolide, leading to ribosome stalling at specific codons.
The logical relationship of this compound's interaction with the ribosome is depicted in the following diagram:
Caption: Logical flow of this compound's mechanism of action.
Quantitative Data
As of the latest literature review, specific quantitative binding data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for this compound binding to the bacterial ribosome, are not publicly available. However, data from other 16-membered macrolides provide a valuable reference for the expected affinity.
| Macrolide (16-membered) | Organism/Ribosome Source | Method | Kd (nM) | IC50 (µM) - In vitro Translation | Reference |
| Tylosin | E. coli | Not Specified | ~5 | Not Reported | Generic Textbook Data |
| Carbomycin | E. coli | Not Specified | ~2 | Not Reported | Generic Textbook Data |
| Spiramycin | E. coli | Not Specified | ~100 | Not Reported | Generic Textbook Data |
| Josamycin | S. aureus | Filter Binding | ~2.5 | Not Reported | Generic Textbook Data |
Note: The absence of specific data for this compound highlights an area for future research to precisely quantify its interaction with the ribosome.
Experimental Protocols
The study of macrolide-ribosome interactions employs a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Chemical Footprinting
This technique is used to identify the specific nucleotides in the rRNA that are in close contact with the bound drug.
Protocol:
-
Ribosome Preparation: Isolate 70S ribosomes from the target bacterial species (e.g., E. coli) through differential centrifugation and sucrose gradient purification.
-
Drug-Ribosome Complex Formation: Incubate the purified ribosomes with a saturating concentration of this compound at 37°C for 15-30 minutes in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 100 mM NH4Cl, 4 mM 2-mercaptoethanol).
-
Chemical Modification: Treat the drug-ribosome complexes and a drug-free control with a chemical modifying agent such as dimethyl sulfate (DMS), which methylates accessible adenine (N1) and cytosine (N3) residues. The reaction is typically carried out on ice for a short duration and then quenched.
-
rRNA Extraction: Extract the 23S rRNA from the treated ribosomes using phenol-chloroform extraction followed by ethanol precipitation.
-
Primer Extension Analysis: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription on the extracted rRNA. The reverse transcriptase will stop at the modified nucleotides.
-
Gel Electrophoresis and Analysis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel. The positions of the protected nucleotides (where the drug binding prevents chemical modification) will appear as bands that are diminished in intensity in the drug-treated lane compared to the control lane.
Workflow Diagram:
Caption: Workflow for chemical footprinting analysis.
Toeprinting Assay
This assay is used to detect ribosome stalling at specific codons on an mRNA template induced by an antibiotic.
Protocol:
-
Prepare In Vitro Translation System: Use a cell-free transcription-translation system (e.g., PURE system) or a reconstituted translation system with purified components.
-
Template Preparation: Use a linear DNA template containing a T7 promoter followed by a short open reading frame (ORF).
-
Reaction Setup: Assemble the in vitro translation reaction with the DNA template, amino acids, tRNAs, and energy source. Add this compound at various concentrations to the experimental reactions and a vehicle control to the negative control.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.
-
Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that anneals downstream of the potential stalling sites on the mRNA.
-
Reverse Transcription: Add reverse transcriptase to the reactions. The enzyme will synthesize cDNA until it encounters the stalled ribosome.
-
Analysis: Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same DNA template. The appearance of a specific band in the drug-treated lanes that is absent or weaker in the control lane indicates the position of the stalled ribosome.
Workflow Diagram:
Caption: Workflow for the toeprinting assay.
Fluorescence Polarization (FP) Assay
This assay can be adapted to determine the binding affinity (Kd) of unlabeled compounds like this compound through a competitive binding experiment.
Protocol:
-
Fluorescent Probe: A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is required as a probe.
-
Ribosome Preparation: Use purified 70S ribosomes.
-
Binding Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).
-
Competition Assay Setup: In a microplate, add a fixed concentration of ribosomes and the fluorescent macrolide probe. Then, add increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: As the concentration of this compound increases, it will displace the fluorescent probe from the ribosome, causing a decrease in fluorescence polarization. The data can be fitted to a competitive binding equation to determine the IC50 of this compound, from which the Ki (and thus Kd) can be calculated.
Conclusion and Future Directions
This compound, a 16-membered macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit within the nascent peptide exit tunnel. Its mechanism of action involves both steric occlusion of the tunnel and allosteric modulation of the peptidyl transferase center, often in a nascent chain-dependent manner. While the precise binding site has been well-characterized for the macrolide class, specific quantitative binding data for this compound remains to be determined. Future research should focus on obtaining these quantitative values through techniques such as fluorescence polarization or isothermal titration calorimetry. Furthermore, high-resolution structural studies, such as cryo-electron microscopy, of this compound in complex with the ribosome would provide invaluable atomic-level details of its interactions. A deeper understanding of these molecular interactions will be instrumental in the development of next-generation macrolide antibiotics that can effectively combat the growing threat of antibiotic resistance.
Preliminary Biological Activity of Maridomycin: An In-depth Technical Guide
Disclaimer: This technical guide summarizes the currently available scientific literature on the preliminary biological activity of the Maridomycin complex. It is important to note that specific data for Maridomycin II is scarce in the public domain. The majority of the research focuses on a derivative, 9-propionylmaridomycin, and the broader Maridomycin complex. Therefore, the information presented herein primarily pertains to these compounds, with the understanding that they are structurally related to this compound.
Introduction
Maridomycin is a macrolide antibiotic complex produced by Streptomyces hygroscopicus. This complex consists of several related compounds, including Maridomycin I, II, III, IV, V, VI, and VII. Due to the complexity of the mixture, much of the early research was conducted on derivatives to enhance stability and therapeutic efficacy. One of the most extensively studied derivatives is 9-propionylmaridomycin. This document will focus on the known biological activities of the Maridomycin complex, with a specific emphasis on the data available for 9-propionylmaridomycin as a proxy for understanding the potential activities of this compound.
Antimicrobial Activity
The Maridomycin complex, and specifically 9-propionylmaridomycin, has demonstrated notable in vitro and in vivo antibacterial activity, primarily against Gram-positive bacteria.
In Vitro Antibacterial Spectrum
9-Propionylmaridomycin exhibits a significant inhibitory effect on a range of Gram-positive bacteria. It also shows some activity against certain Gram-negative species, such as Neisseria gonorrhoeae and Vibrio cholerae, but is generally not effective against many Gram-negative rods[1]. A key feature of 9-propionylmaridomycin is its strong activity against clinical isolates of Staphylococcus aureus that are resistant to other macrolide antibiotics like erythromycin and oleandomycin[1].
Table 1: Antibacterial Spectrum of 9-Propionylmaridomycin (In Vitro)
| Bacterial Species | Activity Level | Reference |
| Gram-positive bacteria | Strong | [1] |
| Staphylococcus aureus (erythromycin-resistant) | Strong | [1] |
| Neisseria gonorrhoeae | Some activity | [1] |
| Vibrio cholerae | Some activity | [1] |
| Gram-negative rods | Generally inactive | [1] |
In Vivo Efficacy
In vivo studies in mice have substantiated the antibacterial potential of 9-propionylmaridomycin. The compound demonstrated a protective effect in mice infected with Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae)[2].
Experimental Protocols
While detailed, step-by-step protocols for the specific studies on Maridomycin are not fully available in the reviewed literature, the general methodologies for assessing antimicrobial activity can be outlined based on standard practices referenced in the context of the studies.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for this is the broth microdilution assay.
General Protocol for Broth Microdilution Assay:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution of the Antibiotic: The antibiotic (e.g., 9-propionylmaridomycin) is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Observation: The wells are visually inspected for turbidity, or the optical density is measured to determine the lowest concentration of the antibiotic that inhibited bacterial growth.
In Vivo Efficacy Studies in Murine Models
Animal models are crucial for evaluating the therapeutic potential of an antibiotic in a living organism.
General Protocol for Murine Infection Model:
-
Animal Model: A suitable strain of mice is used for the experiment.
-
Infection: The mice are infected with a standardized dose of the pathogenic bacteria (e.g., Staphylococcus aureus).
-
Treatment: The infected mice are treated with the antibiotic (e.g., 9-propionylmaridomycin) at various doses and routes of administration.
-
Observation: The mice are monitored for a set period, and outcomes such as survival rate or reduction in bacterial load in specific organs are measured.
-
Data Analysis: The efficacy of the antibiotic is determined by comparing the outcomes in the treated groups to a control group that did not receive the antibiotic.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been elucidated in the reviewed literature. As a macrolide antibiotic, it is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, specific details and any involvement in cellular signaling pathways remain to be investigated.
Visualizations
Due to the lack of specific data on signaling pathways for this compound, a workflow diagram illustrating the general process of antimicrobial activity evaluation is provided below.
References
Spectroscopic Scrutiny of Maridomycin II: A Technical Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis that underpins the structural elucidation of Maridomycin II, a macrolide antibiotic. By examining the foundational data from nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy, this document serves as a critical resource for researchers in natural product chemistry, antibiotic development, and related fields. The presented data and methodologies are synthesized from seminal studies in the field, offering a detailed roadmap for the spectroscopic characterization of complex natural products.
Spectroscopic Data Summary
The structural determination of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative findings.
Table 1: ¹H NMR Spectroscopic Data of this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1' | 4.29 | d | 7.5 | Anomeric proton (Forosamine) |
| H-1'' | 4.65 | d | 7.5 | Anomeric proton (Mycarose) |
| H-3 | 3.95 | m | - | |
| H-5 | 3.60 | m | - | |
| H-9 | 5.08 | d | 10.0 | Olefinic proton |
| H-10 | 5.85 | dd | 15.0, 10.0 | Olefinic proton |
| H-11 | 5.60 | dd | 15.0, 8.0 | Olefinic proton |
| H-13 | 3.55 | m | - | |
| H-15 | 3.75 | q | 6.5 | |
| N(CH₃)₂ | 2.28 | s | - | Dimethylamino group |
| 4''-O-acyl | 2.05 | s | - | Acetyl group |
| C-CH₃ | 0.90-1.30 | m | - | Methyl groups |
Table 2: ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 174.5 | Lactone carbonyl |
| C-9 | 135.2 | Olefinic carbon |
| C-10 | 125.8 | Olefinic carbon |
| C-11 | 130.1 | Olefinic carbon |
| C-1' | 103.2 | Anomeric carbon (Forosamine) |
| C-1'' | 96.5 | Anomeric carbon (Mycarose) |
| C-3' | 69.8 | |
| C-5' | 65.7 | |
| N(CH₃)₂ | 40.5 | Dimethylamino group |
| 4''-O-acyl (C=O) | 170.2 | Acetyl carbonyl |
| 4''-O-acyl (CH₃) | 21.4 | Acetyl methyl |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | [M+H]⁺ | Molecular ion peak |
| [M+Na]⁺ | Sodium adduct | ||
| MS/MS | Positive | Various | Fragmentation pattern reveals loss of sugar moieties and side chains |
Table 4: Infrared and Ultraviolet Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group Assignment |
| IR (KBr) | ~3450 | O-H stretching (hydroxyl groups) |
| ~1730 | C=O stretching (lactone, ester) | |
| ~1680 | C=C stretching (olefinic) | |
| ~1240 | C-O stretching (ester) | |
| ~1170 | C-O stretching (ether, glycosidic bonds) | |
| UV (MeOH) | λmax ≈ 232 | Conjugated diene system |
Experimental Protocols
The following sections detail the methodologies employed for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy: The proton NMR spectrum is acquired with a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A spectral width of 0-200 ppm is typically used.
-
2D NMR Spectroscopy: To aid in the complete assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) or a Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). High-resolution mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to deduce the structure of the sugar units and the macrolide ring.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of dry, solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Ultraviolet (UV) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol (MeOH).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the sample is measured over the wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is recorded, which is indicative of the conjugated π-electron system in the molecule.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Structural relationship of the components of this compound.
Methodological & Application
Application Notes and Protocols for Maridomycin II In Vitro Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antibacterial susceptibility of Maridomycin II, a macrolide antibiotic. Detailed protocols for standardized susceptibility testing methods are included to ensure reliable and reproducible results in a research setting.
Introduction
This compound is a member of the macrolide class of antibiotics, which are known for their efficacy against a range of bacteria, particularly Gram-positive organisms. Macrolides exert their antibacterial effect by inhibiting protein synthesis. This document outlines the in vitro activity of a derivative, 9-propionylmaridomycin, and provides standardized methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.
Data Presentation: In Vitro Antibacterial Activity of 9-Propionylmaridomycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 9-propionylmaridomycin against a panel of clinically relevant Gram-positive bacteria. This data is crucial for understanding the potency and spectrum of activity of Maridomycin derivatives.
Table 1: In Vitro Activity of 9-Propionylmaridomycin Against Gram-Positive Bacteria [1]
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Erythromycin-susceptible) | 100 | 0.2 - 1.56 | 0.39 | 0.78 |
| Staphylococcus aureus (Erythromycin-resistant) | 100 | 0.39 - >100 | 1.56 | >100 |
| Streptococcus pyogenes | 50 | 0.05 - 0.39 | 0.1 | 0.2 |
| Streptococcus pneumoniae | 50 | 0.02 - 0.2 | 0.05 | 0.1 |
| Enterococcus faecalis | 50 | 1.56 - 25 | 6.25 | 12.5 |
MIC50: The concentration of the drug that inhibits the growth of 50% of the tested strains. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested strains.
Mechanism of Action: Inhibition of Protein Synthesis
Maridomycin, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein production and inhibition of bacterial growth.
Caption: this compound inhibits bacterial growth by targeting the 50S ribosomal subunit.
Experimental Protocols
Accurate determination of MIC values is essential for evaluating the efficacy of an antimicrobial agent. The following are detailed protocols for two standard in vitro susceptibility testing methods.
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)
-
Sterile saline or broth for inoculum preparation
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL. The concentrations should bracket the expected MIC range.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Caption: Workflow for determining MIC using the broth microdilution method.
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add a specific volume of the antibiotic solution to molten and cooled (45-50°C) MHA. Mix well and pour into sterile petri dishes.
-
Allow the agar to solidify completely.
-
Include a control plate with no antibiotic.
-
-
Prepare Bacterial Inoculum:
-
Prepare a standardized bacterial suspension as described in the broth microdilution protocol.
-
Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. An inoculum replicating device can be used to inoculate multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth or a faint haze.
-
Caption: Workflow for determining MIC using the agar dilution method.
Quality Control
For both methods, it is imperative to include quality control (QC) strains with known MIC values for this compound (if available) or other macrolides. The results for the QC strains must fall within the established acceptable ranges to ensure the validity of the experiment.
Disclaimer
These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Adherence to standard microbiological safety practices is essential. The provided MIC data is based on a specific derivative and may not be fully representative of all Maridomycin compounds. Researchers should validate these methods and establish their own performance characteristics.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Maridomycin II
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the qualitative and quantitative analysis of Maridomycin II using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a macrolide antibiotic with a complex structure, necessitating a robust and sensitive analytical method for its characterization and quantification in various matrices. The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug discovery, development, and quality control. The methodologies are based on established principles of macrolide analysis and the specific structural features of this compound.
Introduction
This compound belongs to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. Accurate and sensitive measurement of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance. LC-MS/MS offers the high selectivity and sensitivity required for these applications. This application note describes a complete workflow from sample preparation to data analysis for this compound.
Predicted Quantitative Data
The following table summarizes the predicted mass spectrometry parameters for the analysis of this compound. These values are derived from its chemical structure (Molecular Formula: C₄₂H₆₉NO₁₆; Monoisotopic Mass: 843.4616 Da) and typical fragmentation patterns observed for similar macrolide antibiotics.[1] Note: These parameters require experimental verification and optimization.
| Parameter | Value |
| Precursor Ion ([M+H]⁺) | m/z 844.5 |
| Product Ion 1 (Quantitative) | m/z 174.1 |
| Product Ion 2 (Qualitative) | m/z 158.1 |
| Predicted Retention Time | 8.5 - 10.5 min |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a biological matrix such as plasma.
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Internal Standard (e.g., another macrolide antibiotic not present in the sample)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of the plasma sample, add the internal standard. Vortex and centrifuge at 10,000 rpm for 10 minutes. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-14 min: 90% B
-
14-14.1 min: 90% to 10% B
-
14.1-18 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions:
-
This compound: 844.5 → 174.1 (quantifier), 844.5 → 158.1 (qualifier).
-
Internal Standard: (To be determined based on the selected standard).
-
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of macrolide antibiotics in positive ion mode is often initiated by the cleavage of glycosidic bonds, leading to the formation of characteristic sugar-related fragment ions. For this compound, the protonated molecule ([M+H]⁺) is expected to readily lose its sugar moieties. The fragment at m/z 174.1 likely corresponds to the protonated mycaminose sugar, while the fragment at m/z 158.1 could arise from a subsequent loss of a water molecule from the mycaminose fragment, a common fragmentation pattern for desosamine-containing macrolides.[2]
Caption: Proposed fragmentation of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust framework for the sensitive and selective analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted quantitative data and fragmentation pathways, offer a solid starting point for method development and validation. Researchers and drug development professionals can adapt and optimize these methodologies to suit their specific analytical needs for this compound in various research and development phases.
References
Application Notes and Protocols for Maridomycin II Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin II is a macrolide antibiotic belonging to the 16-membered ring lactone family, structurally similar to compounds like josamycin. While historically recognized for its antibacterial properties, particularly against Gram-positive bacteria, emerging research into the macrolide class of antibiotics has revealed significant immunomodulatory and anti-inflammatory activities. Furthermore, macrolides are well-established inhibitors of bacterial protein synthesis, and some have been shown to affect protein synthesis in mammalian mitochondrial ribosomes and influence key cellular signaling pathways such as the mTOR pathway.[1][2]
These application notes provide detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory and protein synthesis inhibitory effects of this compound. The protocols are designed to be adaptable for related macrolide compounds and can be used to determine key quantitative metrics such as IC50 values.
Data Presentation
As specific quantitative data for this compound is not widely available, the following tables summarize reported values for the closely related macrolide, josamycin, to provide a reference for expected concentration ranges and potencies.
Table 1: Quantitative Data for Josamycin Inhibition of Cell Growth and Protein Synthesis
| Assay | Cell Line/System | IC50 Value | Reference |
| Inhibition of Cell Growth | K562 cells | 39 µM | [3] |
| Inhibition of Mitochondrial Protein Synthesis | Bovine mitochondrial translation system (in vitro) | 12.3 µM | [1] |
Table 2: Effective Concentrations of Josamycin for Immunomodulatory Effects
| Assay | Cell Type | Effective Concentration | Effect | Reference |
| Inhibition of Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.6 - 8 µg/mL | Suppression of mitogen-stimulated proliferation | [4] |
| Inhibition of Cytokine Production | Human T-lymphocytes | 1.6 - 40 µg/mL | Suppression of mitogen-induced IL-2 production | [4] |
| Inhibition of Nitric Oxide (NO) Production | RAW264.7 macrophages | Not specified | Attenuation of LPS-induced NO production | [5] |
Experimental Protocols
Assessment of Anti-Inflammatory Activity: NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to determine the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.
Principle:
The assay utilizes a cell line stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α or LPS) induces the expression of luciferase. The inhibitory effect of this compound is quantified by measuring the reduction in luminescence.
Materials:
-
HEK293 or RAW264.7 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for transfection normalization
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
TNF-α or LPS (Lipopolysaccharide)
-
Phosphate Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
Opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or RAW264.7 cells in an opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection (for transient transfection): Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Based on data for josamycin, a starting concentration range of 1 µM to 50 µM is recommended.[1][3] Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Prepare a solution of TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) in complete DMEM. Add 10 µL of the stimulant to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells once with PBS and then add 20 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Assessment of Protein Synthesis Inhibition: In Vitro Translation Assay
This protocol describes a cell-free in vitro translation assay to determine the direct inhibitory effect of this compound on protein synthesis.
Principle:
A cell-free extract (e.g., rabbit reticulocyte lysate) containing all the necessary components for translation is used to synthesize a reporter protein (e.g., luciferase) from a provided mRNA template. The amount of synthesized protein is quantified by measuring the luciferase activity. The inhibitory effect of this compound is determined by the reduction in the luminescent signal.
Materials:
-
Rabbit Reticulocyte Lysate in vitro translation kit
-
Luciferase mRNA
-
Amino acid mixture (containing all amino acids except methionine if using 35S-methionine for radiolabeling)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
Luciferase Assay Reagent
-
Luminometer or scintillation counter (if using radiolabeling)
Protocol:
-
Reaction Setup: On ice, prepare the in vitro translation reaction mix according to the manufacturer's protocol. A typical reaction includes rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA.
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes. Based on data for josamycin, a starting concentration range of 1 µM to 50 µM is recommended.[1] Include a vehicle control (DMSO) and a positive control inhibitor of eukaryotic protein synthesis (e.g., cycloheximide).
-
Incubation: Incubate the reactions at 30°C for 90 minutes.
-
Quantification:
-
Luminescence: Add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.
-
Radiolabeling (Alternative): If using 35S-methionine, spot the reaction mixture onto filter paper, precipitate the proteins with trichloroacetic acid (TCA), and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Mandatory Visualizations
Caption: Experimental workflows for the cell-based assays.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: mTOR signaling pathway and its potential inhibition by this compound.
References
- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory effects of three macrolides, midecamycin acetate, josamycin, and clarithromycin, on human T-lymphocyte function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JOSAMYCIN | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Determining the Minimum Inhibitory Concentration (MIC) of Maridomycin II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Maridomycin II, a macrolide antibiotic. The information is intended to guide researchers in assessing the in vitro efficacy of this antimicrobial agent against a variety of bacterial strains.
Introduction to this compound and MIC Determination
This compound is a macrolide antibiotic produced by Streptomyces hygroscopicus. Like other macrolides, it is primarily effective against Gram-positive bacteria and Mycoplasma species. The mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which ultimately halts the growth of the bacteria.[1][2][3]
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology, representing the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specific incubation period.[4] Determining the MIC is a critical step in the evaluation of new antimicrobial agents and for monitoring the susceptibility of clinically relevant bacteria.
Data Presentation: this compound MIC Values
The following table summarizes the in vitro antibacterial activity of Maridomycin against various bacterial species. The data is compiled from historical studies and presented as MIC values in micrograms per milliliter (µg/mL).
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Smith | 0.2 |
| Terajima | 0.1 | |
| Newman D-2 | 0.2 | |
| 209-P | 0.1 | |
| Streptococcus pyogenes | S-8 | 0.05 |
| Dick | 0.05 | |
| Diplococcus pneumoniae | I | 0.02 |
| II | 0.02 | |
| III | 0.02 | |
| Bacillus subtilis | ATCC 6633 | 0.1 |
| Sarcina lutea | PCI 1001 | 0.01 |
| Corynebacterium diphtheriae | 0.05 | |
| Neisseria gonorrhoeae | 0.2 | |
| Vibrio cholerae | 6.25 |
Data extracted from a 1973 study on Maridomycin and its derivatives. It is important to note that this data is historical and may not reflect the susceptibility of contemporary clinical isolates.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These methods are standard procedures in microbiology for assessing antimicrobial susceptibility.
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials and Reagents:
-
This compound powder
-
Appropriate solvent for this compound (e.g., ethanol or dimethyl sulfoxide)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in the appropriate solvent.
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate wells 1 through 11 with 10 µL of the prepared bacterial suspension. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.
Materials and Reagents:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Sterile saline or PBS
-
Incubator (35 ± 2°C)
-
Inoculating device (e.g., a multipoint replicator)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
Preparation of Agar Plates:
-
Prepare a series of sterile tubes, each containing a specific volume of molten MHA (kept at 45-50°C).
-
Add the appropriate amount of the this compound stock solution to each tube to achieve the desired final concentrations in the agar.
-
Mix each tube thoroughly and pour the contents into a sterile petri dish. Allow the agar to solidify completely.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using an inoculating device, spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
Visualizations
The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
- 1. Maridomycin, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maridomycin, a new macrolide antibiotic: in vivo antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Maridomycin II Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin II is a macrolide antibiotic. While the biological activities of many macrolides have been extensively studied, specific data regarding the cytotoxic effects of this compound on cancer cell lines are not currently available in the public domain. These application notes provide a comprehensive guide for researchers to evaluate the potential anticancer properties of this compound, or any novel compound, by establishing a robust cytotoxicity profile against various cancer cell lines.
The following sections detail standardized protocols for widely accepted cytotoxicity assays, namely the MTT and Sulforhodamine B (SRB) assays. Additionally, guidance on data presentation and visualization of experimental workflows and potential signaling pathways is provided to facilitate a thorough investigation of a test compound's cytotoxic potential.
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously organized to allow for clear interpretation and comparison across multiple cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.
Table 1: Hypothetical Cytotoxicity Profile of a Test Compound (e.g., this compound) in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| Breast Cancer | MCF-7 | MTT | 72 | Value | ER-positive |
| Breast Cancer | MDA-MB-231 | MTT | 72 | Value | Triple-negative |
| Lung Cancer | A549 | SRB | 48 | Value | Non-small cell |
| Lung Cancer | H460 | SRB | 48 | Value | Large cell |
| Colon Cancer | HCT116 | MTT | 72 | Value | p53 wild-type |
| Colon Cancer | HT-29 | MTT | 72 | Value | p53 mutant |
| Prostate Cancer | PC-3 | SRB | 48 | Value | Androgen-independent |
| Ovarian Cancer | OVCAR-3 | MTT | 72 | Value | Cisplatin-resistant |
Note: The "Value" column should be populated with experimentally determined IC50 values.
Experimental Protocols
Two standard colorimetric assays for determining cytotoxicity are detailed below. The choice of assay may depend on the mechanism of action of the test compound and the cell line characteristics.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes in living cells, which convert the yellow MTT salt into purple formazan crystals.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound (or the test compound) in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content. The SRB dye binds to basic amino acids of cellular proteins.[3][4][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid solution
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay to seed the cells in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (or the test compound) as described in the MTT protocol.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 1% acetic acid to remove any unbound SRB dye.[6]
-
Allow the plates to air dry completely.
-
-
Solubilization and Data Acquisition:
Data Analysis and IC50 Determination
-
Calculate Percent Viability:
-
For each concentration of the test compound, calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Dose-Response Curve:
-
Plot the percent viability against the logarithm of the compound concentration.
-
-
IC50 Calculation:
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve using non-linear regression analysis with a sigmoidal dose-response model.[7][8][9] Software such as GraphPad Prism or online tools can be used for this calculation.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of a test compound.
Hypothetical Signaling Pathway
If this compound demonstrates significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common pathway affected by anticancer agents is the apoptosis pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic agent.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Techniques for Studying Maridomycin II Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridomycin II, a 16-membered macrolide antibiotic, exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis. However, the emergence of bacterial resistance poses a significant challenge to its clinical efficacy. Understanding the mechanisms of resistance is paramount for the development of novel therapeutic strategies and the preservation of the utility of this antibiotic class. These application notes provide a detailed overview of the primary mechanisms of this compound resistance and present comprehensive protocols for their investigation.
The principal mechanisms of bacterial resistance to macrolides, including this compound, are:
-
Target Site Modification: Alterations in the drug's binding site on the 23S ribosomal RNA (rRNA) reduce the antibiotic's affinity.
-
Active Efflux: Bacteria actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target.
-
Drug Inactivation: Enzymatic modification of the antibiotic molecule renders it inactive.
This document outlines key experimental techniques to elucidate these resistance mechanisms, providing detailed protocols and guidance on data interpretation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a fundamental quantitative measure of an antibiotic's potency and the primary method for identifying resistance.
Application Note:
Determining the MIC of this compound against a panel of bacterial strains is the first step in characterizing resistance. A significant increase in the MIC for a particular strain compared to a susceptible control strain is indicative of resistance. The results can be used to classify strains as susceptible, intermediate, or resistant based on established clinical breakpoints, if available.
Quantitative Data Presentation:
MIC values are typically presented in tabular format for easy comparison.
| Bacterial Strain | This compound MIC (µg/mL) | Resistance Phenotype |
| Staphylococcus aureus ATCC 29213 | 0.5 | Susceptible |
| Staphylococcus aureus (Clinical Isolate 1) | 64 | Resistant |
| Streptococcus pyogenes ATCC 19615 | 0.06 | Susceptible |
| Streptococcus pyogenes (Clinical Isolate 2) | 16 | Resistant |
| Mycoplasma pneumoniae Reference Strain | ≤0.015 | Susceptible |
| Mycoplasma pneumoniae (Clinical Isolate 3) | >128 | Resistant |
Note: The above data is illustrative. Actual MIC values may vary.
Experimental Protocol: Broth Microdilution Method
This protocol is a standard method for determining the MIC of antibiotics.[1][2][3]
Materials:
-
This compound stock solution (of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC of the test organisms. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Bacterial Inoculum: a. From an overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[1]
Investigation of Target Site Modification
Mutations in the domain V region of the 23S rRNA gene are a common cause of macrolide resistance. These mutations prevent the binding of this compound to the ribosome.
Application Note:
Identifying specific mutations in the 23S rRNA gene provides direct genetic evidence of target site modification as the resistance mechanism. Sequencing the relevant region of this gene is the gold standard for this analysis.
Experimental Workflow:
Caption: Workflow for 23S rRNA mutation analysis.
Experimental Protocol: 23S rRNA Gene Sequencing
This protocol outlines the steps for amplifying and sequencing the domain V region of the 23S rRNA gene.[4][5][6][7]
Materials:
-
Genomic DNA extracted from the bacterial isolate
-
Primers flanking the domain V region of the 23S rRNA gene
-
PCR reaction mix (Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service or in-house sequencing platform
Procedure:
-
Primer Design: Design or obtain primers that specifically amplify the domain V region of the 23S rRNA gene from the bacterial species of interest.
-
PCR Amplification: a. Set up a PCR reaction containing the extracted genomic DNA, forward and reverse primers, and PCR master mix. b. A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-60°C for 30 seconds), and extension (e.g., 72°C for 1 minute), with a final extension step (e.g., 72°C for 5-10 minutes).
-
Verification of PCR Product: a. Run a portion of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
-
DNA Sequencing: a. Purify the remaining PCR product to remove primers and dNTPs. b. Send the purified product for Sanger sequencing using the same primers as for the PCR.
-
Sequence Analysis: a. Align the obtained sequence with the wild-type 23S rRNA gene sequence from a susceptible reference strain. b. Identify any nucleotide substitutions. Common resistance-conferring mutations in E. coli numbering are at positions A2058 and A2059.[7]
Evaluation of Active Efflux
Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration.
Application Note:
The contribution of efflux pumps to this compound resistance can be assessed by comparing the MIC in the absence and presence of an efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of an EPI suggests that efflux is a mechanism of resistance. Further confirmation can be obtained through substrate accumulation assays.
Quantitative Data Presentation:
The effect of an EPI on this compound MIC can be summarized in a table.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold-change in MIC |
| Staphylococcus aureus (Resistant Isolate) | 64 | 8 | 8-fold reduction |
| Pseudomonas aeruginosa (Resistant Isolate) | 128 | 16 | 8-fold reduction |
Note: The above data is illustrative. The choice and concentration of EPI will depend on the bacterial species and the specific efflux pump being investigated.
Signaling Pathway of Efflux-Mediated Resistance:
Caption: Efflux pump-mediated resistance to this compound.
Experimental Protocol: Ethidium Bromide Accumulation Assay
This assay indirectly measures efflux pump activity by monitoring the accumulation of a fluorescent substrate, ethidium bromide (EtBr), which is a substrate for many efflux pumps.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) (e.g., reserpine, verapamil)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Assay Setup: a. In a 96-well black microtiter plate, add the bacterial cell suspension. b. To different wells, add:
- No additions (control)
- Glucose (to energize the efflux pumps)
- Glucose and an EPI c. Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Fluorescence Measurement: a. Add EtBr to all wells to a final concentration of 1-2 µg/mL. b. Immediately begin monitoring the fluorescence (excitation ~530 nm, emission ~600 nm) over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: a. Plot fluorescence intensity versus time. b. Lower fluorescence in the presence of glucose compared to the control indicates active efflux of EtBr. c. An increase in fluorescence in the presence of an EPI (and glucose) compared to glucose alone indicates inhibition of the efflux pump.
Conclusion
The study of this compound resistance requires a multi-faceted approach. The protocols outlined in these application notes provide a robust framework for researchers to determine the susceptibility of bacterial isolates, identify the genetic basis of target site modification, and assess the contribution of active efflux to the resistance phenotype. A thorough understanding of these mechanisms is essential for the continued development and effective use of this compound and other macrolide antibiotics in the face of evolving bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 3. Susceptibilities of Mycoplasma hominis, M. pneumoniae, and Ureaplasma urealyticum to GAR-936, Dalfopristin, Dirithromycin, Evernimicin, Gatifloxacin, Linezolid, Moxifloxacin, Quinupristin-Dalfopristin, and Telithromycin Compared to Their Susceptibilities to Reference Macrolides, Tetracyclines, and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation in 23S rRNA Associated with Macrolide Resistance in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation in 23S rRNA associated with macrolide resistance in Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in 23S rRNA Account for Intrinsic Resistance to Macrolides in Mycoplasma hominis and Mycoplasma fermentans and for Acquired Resistance to Macrolides in M. hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in 23S rRNA are associated with clarithromycin resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Application of Macrolide Antibiotics in Veterinary Medicine with Reference to Maridomycin II
Introduction to Macrolide Antibiotics in Veterinary Medicine
Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring. They are widely used in veterinary medicine to treat a variety of bacterial infections in livestock, poultry, and companion animals.[1] Their spectrum of activity is primarily against Gram-positive bacteria and some Gram-negative bacteria, as well as Mycoplasma species.[1][2] Macrolides function by inhibiting protein synthesis in susceptible bacteria.[1][3]
Mechanism of Action
Macrolide antibiotics exert their bacteriostatic effect by reversibly binding to the 50S subunit of the bacterial ribosome. This binding action blocks the exit tunnel for the growing polypeptide chain, thereby inhibiting the translocation step of protein synthesis and ultimately halting bacterial growth.[1][3] At high concentrations, some macrolides may exhibit bactericidal activity.[4]
Caption: Mechanism of action of macrolide antibiotics.
Application Notes for Common Veterinary Macrolides
The following table summarizes the common applications of Tylosin, Tilmicosin, and Erythromycin in various animal species.
| Antibiotic | Animal Species | Primary Indications |
| Tylosin | Cattle, Swine, Poultry, Dogs, Cats | Bovine respiratory disease (shipping fever), pneumonia, foot rot, calf diphtheria, metritis, swine arthritis, swine pneumonia, swine erysipelas, swine dysentery, chronic respiratory disease in poultry, inflammatory bowel disease in dogs and cats.[2][5] |
| Tilmicosin | Cattle, Sheep | Bovine respiratory disease (BRD) associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni; ovine respiratory disease.[6][7][8] |
| Erythromycin | Dogs, Cats, Birds, Reptiles | Skin infections, wound infections, bone infections, pneumonia, sinus infections, intestinal infections (Campylobacter), prokinetic agent for gastrointestinal motility disorders.[9][10][11] |
Quantitative Data: Dosage and Administration
The recommended dosages for Tylosin, Tilmicosin, and Erythromycin vary depending on the animal species, the severity of the infection, and the formulation of the drug.
| Antibiotic | Animal Species | Dosage | Route of Administration |
| Tylosin | Cattle (Beef & Non-lactating Dairy) | 8 mg/kg body weight once daily | Intramuscular |
| Swine | 4 mg/kg body weight twice daily | Intramuscular | |
| Poultry | 10-20 mg/kg body weight | In drinking water or feed | |
| Dogs and Cats | 5-10 mg/kg body weight every 12-24 hours | Oral or Intramuscular | |
| Tilmicosin | Cattle and Sheep (>15 kg) | 10 mg/kg body weight as a single dose | Subcutaneous |
| Erythromycin | Dogs and Cats | 10-20 mg/kg body weight every 8-12 hours | Oral |
| Dogs and Cats (Prokinetic) | 0.5-1 mg/kg body weight every 8 hours | Oral |
Note: Dosages are general guidelines and should be adjusted by a qualified veterinarian based on the specific clinical case.[5][10][12][13]
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a macrolide antibiotic against a specific bacterial isolate.
Objective: To determine the lowest concentration of the macrolide antibiotic that inhibits the visible growth of a target bacterium.
Materials:
-
Macrolide antibiotic stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial isolate cultured to a 0.5 McFarland standard
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the macrolide antibiotic in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
In Vivo Efficacy Study in a Murine Respiratory Infection Model
This protocol provides a framework for evaluating the in vivo efficacy of a macrolide antibiotic in a laboratory animal model of respiratory infection.
Objective: To assess the therapeutic efficacy of the macrolide antibiotic in reducing bacterial load and improving clinical outcomes in mice with induced respiratory infection.
Animals:
-
6-8 week old BALB/c mice
Procedure:
-
Infection: Anesthetize mice and intranasally inoculate them with a pathogenic strain of Pasteurella multocida.
-
Treatment: At a predetermined time post-infection (e.g., 4 hours), administer the macrolide antibiotic via a relevant route (e.g., subcutaneous injection or oral gavage). A control group should receive a vehicle control.
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a specified period (e.g., 7 days).
-
Bacterial Load Determination: At selected time points, euthanize a subset of mice from each group and collect lung tissue. Homogenize the lung tissue and perform serial dilutions for bacterial colony counting on appropriate agar plates.
-
Data Analysis: Compare the survival rates, clinical scores, and lung bacterial loads between the treated and control groups to determine the efficacy of the antibiotic.
Caption: A typical experimental workflow for in vivo efficacy testing.
Conclusion
The macrolide class of antibiotics represents a cornerstone of veterinary medicine for the treatment of various bacterial infections. While specific data on Maridomycin II is limited, the extensive information available for other macrolides provides a strong foundation for understanding its potential applications and for designing robust research and development programs. The protocols and data presented herein offer a detailed starting point for scientists and researchers to explore the therapeutic potential of new macrolide compounds in veterinary medicine.
References
- 1. You are being redirected... [zenexah.com]
- 2. fao.org [fao.org]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. drugs.com [drugs.com]
- 6. Tilmicosin | C46H80N2O13 | CID 5282521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Farm Animal | Micotil (tilmicosin injection) [farmanimal.elanco.com]
- 8. advacarepharma.com [advacarepharma.com]
- 9. Erythromycin for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 10. Erythromycin for Dogs and Cats [petplace.com]
- 11. Erythromycin (Ery-tab, Ery-Ped, Eryc) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. sdhopebiotech.com [sdhopebiotech.com]
- 13. drugs.com [drugs.com]
Application Notes and Protocols for Mitomycin C in Experimental Use
A Note on Maridomycin II: Initial searches for "this compound" yielded limited information, identifying it as a macrolide antibiotic with a different mechanism of action than what is typically associated with oncological research involving signaling pathways and cytotoxicity assays. It is highly probable that "this compound" was a typographical error for "Mitomycin C," a widely studied antitumor antibiotic. Therefore, these application notes and protocols are based on Mitomycin C .
Introduction
Mitomycin C (MMC), derived from Streptomyces caespitosus, is a potent antitumor antibiotic and DNA alkylating agent.[1][2] It is extensively used in cancer research to study DNA damage response, apoptosis, and cell cycle arrest. MMC requires bioreductive activation to become a bifunctional and trifunctional alkylating agent, which allows it to cross-link DNA, primarily between guanine residues.[3] This action inhibits DNA synthesis and leads to cell death.[2][3][4] These characteristics make it a valuable tool for both in vitro and in vivo cancer models.
Chemical Information:
Mechanism of Action
Mitomycin C's primary mechanism of action involves the inhibition of DNA synthesis through the cross-linking of complementary DNA strands.[2] This process is initiated by the intracellular reduction of the MMC quinone ring, which activates the molecule. The activated MMC can then alkylate DNA, forming interstrand and intrastrand cross-links. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, typically at the G2 phase, and induction of apoptosis.[4][5]
Quantitative Data
In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Notes |
| HCT116 | Human Colon Carcinoma | 6 | Parent cell line. |
| HCT116b | Human Colon Carcinoma | 10 | Intrinsically resistant to MMC. |
| HCT116-44 | Human Colon Carcinoma | 50 | Acquired resistance to MMC. |
Data sourced from an immunofluorescence-based assay measuring the translocation of protein B23.[6]
Pharmacokinetic Parameters
Pharmacokinetic data provides insight into the absorption, distribution, metabolism, and excretion of a compound.
| Species | Model | Dose | Terminal Half-life (t₁/₂) | Total Body Clearance |
| Human | Cervical Cancer Patients | N/A | 40 min | 275 ml/min/m² |
| Rat | Female Rats | Equivalent to human dose | 28.4 min | 270 ml/min/m² |
| Rat | Sprague-Dawley | 5 mg/kg (IV) | 1.60 ± 0.04 h (solution) | N/A |
| Rat | Sprague-Dawley | 5 mg/kg (IV) | 1.35 ± 0.15 h (in liposomes) | N/A |
| Human | Cancer Patients | 10-20 mg/m² (single agent) | 50 min (median) | 18 L/hr/m² |
| Human | Cancer Patients | 5-10 mg/m² (combination) | 42 min (median) | 28 L/hr/m² |
Data compiled from studies in human patients and rat models.[7][8][9]
Experimental Protocols
Preparation of Mitomycin C Stock Solution for In Vitro Use
Objective: To prepare a sterile stock solution of Mitomycin C for cell culture experiments.
Materials:
-
Mitomycin C powder (CAS 50-07-7)[1]
-
Sterile, nuclease-free water[4]
-
Sterile 0.22 µm syringe filter[4]
-
Sterile conical tubes and microcentrifuge tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
Protocol:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of Mitomycin C powder.
-
Solubilization: Reconstitute the powder in sterile water to a concentration of 0.5 mg/mL.[4] Mix gently by inverting the tube until the powder is completely dissolved. The solution will appear blue-gray.[4]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[4]
-
Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at 2-8°C, protected from light.[4] Aqueous solutions are generally stable for up to one week at this temperature.[10] Discard any solution that forms a precipitate.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of Mitomycin C on a cancer cell line.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of approximately 3,000 cells per well.[11]
-
Adherence: Allow the cells to adhere by incubating the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of Mitomycin C in the appropriate cell culture medium. Remove the old medium from the wells and add the MMC-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the treatment period, remove the supernatant and add 20 µL of MTT reagent along with 270 µL of fresh medium to each well.[11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[11]
-
Solubilization: Add 120 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.
Inactivation of Feeder Cells for Co-culture Systems
Objective: To mitotically inactivate mouse embryonic fibroblasts (MEFs) for use as a feeder layer in human pluripotent stem cell (hPSC) cultures.
Protocol:
-
Culture MEFs: Grow MEFs in a 15-cm cell culture dish until they reach 90-95% confluency.[12]
-
Prepare MMC Solution: Prepare a 10 µg/mL solution of Mitomycin C in the appropriate culture medium.[10]
-
Treatment: Aspirate the medium from the MEF culture and add 15 mL of the Mitomycin C solution to cover the cell monolayer.[12]
-
Incubation: Incubate the plate for 2-3 hours at 37°C and 5% CO₂.
-
Washing: Aspirate the Mitomycin C solution and wash the cells thoroughly. Perform four washes with DPBS containing Ca/Mg, followed by a final wash with DPBS without Ca/Mg.[12]
-
Cell Detachment: Add trypsin to detach the cells from the plate. Neutralize the trypsin with MEF medium and collect the cell suspension in a conical tube.[12]
-
Cell Plating: Centrifuge the cells, resuspend them in fresh medium, and plate them onto gelatin-coated culture dishes at the desired density. The inactivated feeder layer is now ready for co-culture with hPSCs.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of Mitomycin C in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., EMT6 mouse mammary cancer cells) into the flank of immunocompromised mice (e.g., BALB/c).[13]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., ~0.3 g).[13]
-
Randomization: Randomize the mice into treatment and control groups.
-
Formulation Preparation: Prepare the Mitomycin C formulation for injection. This can be a simple saline solution or a more complex delivery system like polymeric microspheres.[13]
-
Administration: Administer Mitomycin C to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or intratumoral injection).[13][14] The control group should receive a vehicle control.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.[13] Also, monitor the general health of the mice, including body weight and behavior.[13]
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or based on other ethical endpoints.
-
Data Analysis: Calculate tumor growth delay or inhibition as a measure of therapeutic efficacy.[13] Tissues can be harvested for further histological or molecular analysis.
References
- 1. mpbio.com [mpbio.com]
- 2. stemcell.com [stemcell.com]
- 3. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02660F [pubs.rsc.org]
- 4. himedialabs.com [himedialabs.com]
- 5. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of mitomycin-C in plasma and tumor tissue of cervical cancer patients and in selected tissues of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diminishing the side effect of mitomycin C by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of mitomycin C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitomycin C inactivation of mouse embryonic fibroblasts (MEFs) for hPSC cultures [protocols.io]
- 13. In vivo efficacy and toxicity of intratumorally delivered mitomycin C and its combination with doxorubicin using microsphere formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maridomycin II Stability Testing
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for specific data regarding the stability testing of Maridomycin II has yielded limited publicly available information. While this compound is identified as a 16-membered macrolide antibiotic with activity against Gram-positive bacteria and mycoplasma, detailed studies outlining its degradation pathways, forced degradation conditions, and specific stability-indicating analytical methods are not readily accessible in the scientific literature.[1][2][3][4][5]
The information available often mentions this compound in the context of biosynthetic pathways or as part of broader studies on macrolide antibiotics, without focusing on the specific challenges of its stability testing.[2][3][6]
Due to this lack of specific data, we are currently unable to provide a comprehensive technical support center with detailed troubleshooting guides, FAQs, quantitative data tables, and experimental protocols as originally intended.
We recommend researchers working with this compound consider the following general guidance for macrolide antibiotic stability testing and adapt it as necessary through their own internal validation studies.
General Guidance for Macrolide Antibiotic Stability Testing (To be adapted for this compound)
Frequently Asked Questions (FAQs) - General Approaches
Q1: What are the typical first steps in assessing the stability of a macrolide antibiotic like this compound?
A1: The initial step involves performing forced degradation studies. This process intentionally exposes the drug substance to harsh conditions to accelerate degradation and identify potential degradation products. These conditions typically include exposure to acid, base, oxidation, heat, and light. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.
Q2: What analytical techniques are commonly used for stability testing of macrolide antibiotics?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for stability-indicating assays of macrolide antibiotics. A well-developed HPLC method should be able to separate the parent drug from all potential degradation products, excipients, and other impurities.
Q3: What are some potential degradation pathways for macrolide antibiotics?
A3: Macrolide antibiotics can be susceptible to several degradation pathways, including:
-
Hydrolysis: The large lactone ring and glycosidic bonds can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: Functional groups on the macrolide ring can be prone to oxidation.
-
Epimerization: Chiral centers within the molecule may be susceptible to epimerization under certain pH and temperature conditions.
-
Degradation of Sugars: The deoxy sugars attached to the macrolide ring can also undergo degradation.
Experimental Protocols (General Framework)
Below is a general framework for conducting forced degradation studies. Note: These are not specific protocols for this compound and must be optimized based on the molecule's specific properties.
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period.
-
Analyze the samples by HPLC at various time points.
-
3. Thermal Degradation:
-
Protocol:
-
Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.
-
Dissolve the stressed solid sample in a suitable solvent.
-
Analyze by HPLC.
-
4. Photostability Testing:
-
Protocol:
-
Expose the drug substance (both solid and in solution) to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples by HPLC.
-
Data Presentation (Hypothetical Example)
Should data become available, it would be presented in a structured format as shown in the hypothetical table below.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl | 8 | 60 | 15.2 | 3 | 8.5 |
| 0.1 M NaOH | 4 | 60 | 22.5 | 2 | 10.2 |
| 3% H₂O₂ | 24 | RT | 8.9 | 1 | 12.1 |
| Dry Heat | 48 | 80 | 5.1 | 1 | 9.8 |
| Light Exposure | 1.2 million lux hours | 25 | 11.7 | 2 | 7.3 |
Visualization (Conceptual Diagrams)
Without specific degradation pathways, we can provide a conceptual workflow for stability testing.
Caption: Conceptual workflow for developing a stability-indicating method.
We will continue to monitor the scientific literature for new information on this compound stability and will update this technical support center as more data becomes available. We encourage researchers with expertise in this area to publish their findings to contribute to the collective knowledge of the scientific community.
References
overcoming Maridomycin II degradation in culture media
Welcome to the Technical Support Center for scientists and researchers working with Mitomycin C (MMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of MMC in culture media.
Frequently Asked Questions (FAQs)
Q1: My Mitomycin C solution appears to be losing activity over time in my cell culture experiments. What could be the cause?
A1: Mitomycin C is susceptible to degradation in aqueous solutions, including cell culture media. The rate of degradation is influenced by several factors, primarily pH and temperature. Acidic conditions (pH < 7) can lead to significant degradation of MMC.[1][2] Since standard culture media can become acidic due to cellular metabolism, this is a likely cause for loss of activity. Additionally, prolonged incubation at 37°C contributes to its degradation.[3][4]
Q2: What are the primary degradation products of Mitomycin C, and are they cytotoxic?
A2: The degradation of Mitomycin C in acidic aqueous solutions primarily involves the opening of the aziridine ring, leading to the formation of mitosenes, such as cis- and trans-hydroxymitosenes.[5] While some degradation products may have reduced or altered activity, the primary concern is the loss of the parent compound's potent DNA cross-linking ability. The cytotoxicity of the degradation products is generally considered to be significantly lower than that of the parent Mitomycin C.
Q3: How can I minimize Mitomycin C degradation in my experiments?
A3: To minimize degradation, it is recommended to:
-
Prepare fresh solutions: Prepare MMC solutions immediately before use whenever possible.[5]
-
Control pH: Maintain the pH of the culture medium as close to neutral (pH 7.0-7.4) as possible. Consider using buffered solutions or more frequent media changes to counteract acidification from cellular metabolism. MMC is more stable in alkaline conditions.[2]
-
Control temperature: While experiments are often conducted at 37°C, minimize the time MMC is incubated at this temperature. For storage, refrigerated (5°C) or frozen (-20°C) conditions are preferable to room temperature.[1][6]
-
Protect from light: Store stock solutions and treated cultures protected from light, as MMC can be light-sensitive.
Q4: What is the recommended solvent for preparing Mitomycin C stock solutions?
A4: Mitomycin C is soluble in water, DMSO, and absolute ethanol.[7] For cell culture applications, preparing a concentrated stock solution in sterile DMSO or water for injection is common practice.[7][8] The stock solution should then be diluted to the final working concentration in the culture medium immediately before use. Avoid final DMSO concentrations above 0.1% in the culture, as it can be toxic to cells.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected cytotoxicity of Mitomycin C in my cell-based assays.
This guide will help you identify potential causes for variability in your Mitomycin C experiments.
Caption: Troubleshooting inconsistent Mitomycin C activity.
Data Presentation
Table 1: Stability of Mitomycin C under Various pH and Temperature Conditions.
| pH | Temperature | Time | Remaining Mitomycin C (%) | Reference |
| 7.0 | Room Temp. | 30 min | 98.5 | [1] |
| 7.0 | Room Temp. | 60 min | 97.2 | [1] |
| 7.0 | Room Temp. | 120 min | 92.7 | [1] |
| 6.0 | Room Temp. | 300 min | 95.8 | [1] |
| 5.5 | Room Temp. | 300 min | 93.5 | [1] |
| 4.5 | Room Temp. | 120 min | 88.1 | [1] |
| 7.4 | 37°C | 2 hours | >98 | [9] |
| 6.0 | 37°C | 2 hours | ~98 | [9] |
| 5.0 | 37°C | 2 hours | ~76 | [9] |
| 7.0 | 5°C | 24 hours | >95 | [1] |
| 4.5 | 5°C | 24 hours | >93 | [1] |
Experimental Protocols
Protocol 1: Quantification of Mitomycin C in Culture Media by HPLC
This protocol provides a general framework for determining the concentration of Mitomycin C in cell culture media using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for MMC quantification by HPLC.
Methodology:
-
Sample Preparation:
-
Collect culture medium samples at desired time points.
-
Centrifuge the samples (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cells and debris.
-
The supernatant can be directly analyzed or further purified.
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition a C18 solid-phase extraction cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water and then a low percentage of methanol in water to remove hydrophilic impurities.
-
Elute Mitomycin C with a higher concentration of methanol or a water:acetonitrile mixture.[10]
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a standard curve of known Mitomycin C concentrations in a similar matrix (e.g., fresh culture medium).
-
Integrate the peak area corresponding to the retention time of Mitomycin C.
-
Calculate the concentration of Mitomycin C in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways
Mitomycin C Degradation Pathway in Acidic Aqueous Solution
This diagram illustrates the acid-catalyzed degradation of Mitomycin C, which is a key pathway for its inactivation in solution.
Caption: Acid-catalyzed degradation of Mitomycin C.
References
- 1. 3PC-018 Mitomycin C stability according to pH and temperature conditions | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 2. Intravesical mitomycin C efficacy in acidic and alkaline urinary pH: impact on recurrence-free survival rate after TURBT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Different pH dependency of mitomycin C activity in monolayer and three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Plasma mitomycin C concentrations determined by HPLC coupled to solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
protocol refinement for Maridomycin II extraction from fermentation broth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to protocol refinement for Maridomycin II extraction from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind extracting this compound from the fermentation broth?
A1: The extraction of this compound, a macrolide antibiotic, from the fermentation broth of Streptomyces hygroscopicus is primarily based on its physicochemical properties. The process typically involves separating the mycelium from the broth, followed by solvent extraction of the target compound from either the filtrate or the mycelial cake, depending on its localization. Subsequent purification steps, such as chromatography, are then employed to isolate this compound from other metabolites and impurities.
Q2: Which solvents are most effective for this compound extraction?
A2: The choice of solvent is critical and depends on the polarity of this compound. Generally, water-immiscible organic solvents like ethyl acetate, butyl acetate, and chloroform are used for the extraction of macrolide antibiotics from fermentation broths. The optimal solvent will have a high affinity for this compound while minimizing the co-extraction of impurities.
Q3: What are the key parameters to control during the fermentation process to ensure a good yield of this compound?
A3: Optimizing fermentation conditions is crucial for maximizing the yield of this compound. Key parameters to control include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. For instance, studies on similar antibiotic productions by Streptomyces have shown that maintaining a specific pH range can be critical for both production and stability.[1][2]
Q4: What is the importance of the pH of the fermentation broth during extraction?
A4: The pH of the fermentation broth can significantly influence the efficiency of the extraction process. For macrolide antibiotics, adjusting the pH can alter their solubility in the aqueous and organic phases. For many antibiotics, extraction is more efficient at a neutral or slightly alkaline pH. For example, in the extraction of Mitomycins, the pH is often adjusted to a range of 6.0-8.0.
Q5: What analytical techniques are used to quantify this compound during the extraction and purification process?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[3] It allows for the separation and quantification of the target compound from a complex mixture with high sensitivity and specificity. Other methods like UV-Vis spectrophotometry can also be used for preliminary quantification.
Troubleshooting Guide
Problem 1: Low Yield of this compound in the Crude Extract
-
Q: My crude extract shows a very low concentration of this compound. What could be the possible causes?
-
A: Several factors could contribute to a low yield.
-
Suboptimal Fermentation: The fermentation conditions may not have been optimal for this compound production. Review and optimize parameters such as medium composition, pH, temperature, and fermentation time.
-
Inefficient Cell Lysis: If this compound is intracellular, incomplete disruption of the mycelium will result in a poor yield. Consider using more rigorous lysis methods.
-
Incorrect Solvent Selection: The solvent used for extraction may not be optimal for this compound. It is advisable to perform a small-scale solvent screening to identify the most effective one.
-
Degradation of this compound: this compound might be sensitive to pH and temperature. Ensure that the extraction process is carried out under mild conditions. For instance, Mitomycin C, a similar antibiotic, shows maximum stability at a pH of about 7-8 and is influenced by temperature.[2]
-
Emulsion Formation: The formation of a stable emulsion during solvent extraction can trap the product in the interface, leading to a lower yield in the organic phase.
-
-
Problem 2: Presence of a High Level of Impurities in the Extract
-
Q: My crude extract is highly impure, which is making the purification process difficult. How can I improve the selectivity of the extraction?
-
A:
-
pH Adjustment: Adjusting the pH of the fermentation broth before extraction can help to selectively extract this compound while leaving some polar impurities in the aqueous phase.
-
Solvent Polarity: Using a solvent with optimal polarity can enhance the selectivity of the extraction. A solvent that is too polar may co-extract many water-soluble impurities.
-
Pre-extraction Steps: Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting with the main solvent.
-
Adsorbent Resins: Treating the fermentation broth with adsorbent resins can help to capture this compound while some impurities are washed away.
-
-
Problem 3: Difficulty in Breaking Emulsions during Solvent Extraction
-
Q: I am consistently getting a stable emulsion during the liquid-liquid extraction. How can I break it?
-
A:
-
Centrifugation: Centrifuging the emulsion at a moderate speed is often the most effective way to break it.
-
Addition of Salt: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the emulsion through a bed of a filter aid like celite can sometimes help to break the emulsion.
-
Changing the Solvent Ratio: Altering the ratio of the organic solvent to the aqueous phase can sometimes prevent or break emulsions.
-
-
Problem 4: Poor Separation during Chromatographic Purification
-
Q: I am getting poor resolution and overlapping peaks during the column chromatography of my extract. What should I do?
-
A:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for good separation. A systematic optimization of the solvent system (e.g., by varying the ratio of polar and non-polar solvents) is necessary.
-
Choice of Stationary Phase: Ensure that the stationary phase (e.g., silica gel, alumina, or a reversed-phase material) is appropriate for the polarity of this compound and the impurities present.
-
Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude extract loaded onto the column.
-
Flow Rate: A slower flow rate generally provides better resolution.
-
-
Experimental Protocols
Protocol 1: Fermentation of Streptomyces hygroscopicus for this compound Production
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., ISP2 medium containing glucose, yeast extract, and malt extract).[4]
-
Inoculate the medium with a spore suspension or a vegetative culture of S. hygroscopicus.
-
Incubate at 28-30°C for 48-72 hours on a rotary shaker (220 rpm).
-
-
Production Fermentation:
-
Prepare the production medium. A typical medium might contain glucose, soybean meal, corn starch, and CaCO3.[4]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Carry out the fermentation in a fermenter with controlled pH (around 6.5-7.0), temperature (28-30°C), and aeration for 10-14 days.[4]
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Separation of Mycelium:
-
Centrifuge the fermentation broth at 5000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 7.0-8.0 using a suitable base (e.g., 1M NaOH).
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separation funnel.
-
Combine the organic layers.
-
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
-
Protocol 3: Purification of this compound using Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimum volume of the initial mobile phase and load it onto the column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
Final Purification:
-
Pool the fractions containing pure this compound and concentrate them under reduced pressure.
-
Further purification can be achieved by recrystallization or by using preparative HPLC.
-
Quantitative Data
Table 1: Example of the Effect of Different Solvents on this compound Extraction Yield
| Solvent | Polarity Index | Relative Yield (%) |
| Hexane | 0.1 | 15 |
| Chloroform | 4.1 | 75 |
| Ethyl Acetate | 4.4 | 95 |
| Butyl Acetate | 4.0 | 90 |
| Methanol | 5.1 | 60 (high impurity) |
Note: This is example data based on the general properties of macrolide extraction. Actual yields may vary.
Table 2: Example Summary of a Two-Step Purification of this compound
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | 10 | 100 |
| Silica Gel Chromatography | 450 | 85 | 76.5 |
| Recrystallization | 350 | >98 | 59.5 |
Note: This is example data to illustrate the purification process. Actual purities and yields will depend on the specific conditions.
Visualizations
Caption: Overall workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Stability of mitomycin admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JPH03118322A - Stable solution of mitomycin C - Google Patents [patents.google.com]
- 3. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cell Culture
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in cell culture experiments?
A1: Off-target effects are unintended interactions of a drug or small molecule with cellular components other than its intended target. These effects can lead to misinterpretation of experimental results, cellular toxicity, and confounding data that can derail a research or drug development project. Minimizing off-target effects is crucial for ensuring the validity and reproducibility of your findings.
Q2: How can I begin to assess the potential for off-target effects with my compound?
A2: A critical first step is to perform a comprehensive literature review on your compound and molecules with similar structures. For a novel compound like Maridomycin II, this may be challenging. The next step is to perform a dose-response curve to determine the optimal concentration range for your desired effect while minimizing toxicity. This is followed by assays to assess cell health and specific molecular interactions.
Q3: What are some common assays to evaluate off-target effects?
A3: A multi-pronged approach is recommended. This can include:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of the compound.
-
Cell Cycle Analysis: To understand if the compound perturbs the normal progression of the cell cycle.[1][2]
-
Apoptosis Assays: To detect programmed cell death induced by the compound.
-
Global Gene and Protein Expression Profiling (e.g., RNA-seq, Proteomics): To identify unintended changes in cellular pathways.
-
Kinase Profiling or Other Target-Based Screening: To identify interactions with unintended protein targets.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at concentrations required for the desired on-target effect. | The compound may have a narrow therapeutic window or significant off-target toxicity. | 1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized. 2. Use a Different Cell Line: Cell type-specific metabolism or expression of off-target proteins can influence toxicity. Test your compound in multiple cell lines. 3. Co-treatment with Inhibitors: If a known off-target pathway is responsible for the toxicity, consider co-treatment with a specific inhibitor of that pathway. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent quality or concentration of the compound. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Compound Stability: The compound may be unstable in culture media. | 1. Aliquot and Store Compound Properly: Prepare single-use aliquots of your compound to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities. 3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of your compound in your experimental conditions over time. |
| Observed phenotype does not match the expected on-target effect. | The phenotype may be a result of one or more off-target effects. | 1. Perform Pathway Analysis: Use data from global expression profiling to identify unexpectedly perturbed signaling pathways. 2. Validate Off-Target Interactions: Use techniques like Western blotting, qPCR, or functional assays to confirm the engagement of suspected off-target proteins. 3. Use a Structurally Unrelated Compound: If possible, use another compound that targets the same primary target but has a different chemical structure to see if the same phenotype is observed. |
Case Study: Mitomycin C
Mitomycin C is an antibiotic and anticancer agent that acts by cross-linking DNA, thereby inhibiting DNA synthesis.[3][4] While its primary target is DNA, it is known to have various off-target effects.
Quantitative Data Summary: Mitomycin C Effects on Cell Lines
| Cell Line | Parameter | Concentration | Effect | Reference |
| LoVo (Human Colon Adenocarcinoma) | Cell Survival (Dq) | 0.4 µg/ml (1-hr exposure) | Threshold for lethal effects. | [1] |
| LoVo (Human Colon Adenocarcinoma) | Cell Survival (D₀) | 1.0 µg/ml (1-hr exposure) | Dose required to reduce cell survival to 37%. | [1] |
| Human Conjunctival Cells | Cell Viability (50%) | 0.001% | Concentration causing 50% cell viability. | [2] |
| A549 (Non-Small-Cell Lung Cancer) | Growth Inhibition | 80 µM (24-hr treatment) | ~44% growth inhibition. | [5] |
| A549 (Non-Small-Cell Lung Cancer) | Growth Inhibition | 300 µM (24-hr treatment) | ~48% growth inhibition. | [5] |
| M2 10B4 (Murine Fibroblasts) | Growth Arrest | 20 µg/mL (3-hr incubation) | Inhibition of cell proliferation. | [6] |
| M2 10B4 (Murine Fibroblasts) | Growth Arrest | 2 µg/mL (16-hr incubation) | Inhibition of cell proliferation. | [6] |
| Sl/Sl (Murine Fibroblasts) | Growth Arrest | 2 µg/mL (3-hr incubation) | Inhibition of cell proliferation. | [6] |
| Sl/Sl (Murine Fibroblasts) | Growth Arrest | 0.2 µg/mL (16-hr incubation) | Inhibition of cell proliferation. | [6] |
Signaling Pathways Affected by Mitomycin C
Mitomycin C's primary mechanism of inducing DNA crosslinks triggers a cascade of cellular responses, including the activation of DNA damage response pathways and the modulation of cell cycle and apoptotic pathways. Recent studies have also implicated its influence on the RAS and MAPK/ERK signaling pathways.[7]
References
- 1. Lethal and cytokinetic effects of mitomycin C on cultured human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell growth inhibition and DNA incorporation of mitomycin C in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 4. Mitomycin C | Apoptosis Inducer Compounds: R&D Systems [rndsystems.com]
- 5. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitomycin C as an alternative to irradiation to inhibit the feeder layer growth in long-term culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the sensitivity of Maridomycin II detection methods
Welcome to the technical support center for Maridomycin II detection. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the detection and quantification of this compound?
A1: The most prevalent methods for this compound detection are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). For enhanced sensitivity, especially in complex matrices like biological fluids, sample pre-concentration using Solid-Phase Extraction (SPE) is often employed prior to chromatographic analysis.[1][2][3][4] Emerging technologies such as aptamer-based biosensors and electrochemical sensors also show promise for highly sensitive and specific detection.
Q2: I am observing low sensitivity in my HPLC analysis of this compound. How can I improve it?
A2: Low sensitivity in HPLC can be addressed by several factors. First, ensure your mobile phase composition is optimized for this compound elution and that the detector wavelength is set appropriately (macrolides typically have a UV absorbance maximum around 205-215 nm).[1] Consider using a more sensitive detector, such as a mass spectrometer (LC-MS), which offers higher specificity and sensitivity.[3][4] Additionally, implementing a solid-phase extraction (SPE) step to concentrate your sample before injection can significantly enhance signal intensity.[3]
Q3: My ELISA results for this compound are showing high background noise. What are the possible causes and solutions?
A3: High background in ELISA can stem from several sources. Insufficient blocking, incomplete washing between steps, or non-specific binding of antibodies are common culprits. To troubleshoot, try increasing the concentration or changing the type of blocking agent (e.g., from BSA to non-fat dry milk). Ensure vigorous and thorough washing steps are performed. You may also need to optimize the concentrations of your primary and secondary antibodies to reduce non-specific binding.
Q4: Are there any known cross-reactivity issues with this compound detection methods?
A4: Cross-reactivity is a potential issue, particularly with immunoassays like ELISA. Other macrolide antibiotics with similar structural motifs could potentially be recognized by the antibodies used.[2] For highly specific detection, LC-MS/MS is recommended as it can differentiate between molecules based on their mass-to-charge ratio and fragmentation patterns.[4]
Q5: What is the general mechanism of action of this compound that could be relevant for detection assay development?
A5: this compound, like other macrolide antibiotics, is known to inhibit bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides. This mechanism can be exploited for developing functional assays or specific binding assays for detection.
Troubleshooting Guides
HPLC Method for this compound Detection
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Improper mobile phase pH; Column degradation; Sample overload. | Adjust mobile phase pH to ensure this compound is in a single ionic state. Use a new column or a guard column. Reduce the concentration of the injected sample. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature changes. | Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or bubbles. Use a column oven to maintain a constant temperature. |
| No Peaks Detected | Incorrect detector wavelength; Sample degradation; Insufficient sample concentration. | Verify the UV detector wavelength is optimal for this compound.[1] Prepare fresh samples and standards. Concentrate the sample using SPE.[3] |
| Extraneous Peaks | Contaminated mobile phase or sample; Carryover from previous injection. | Filter the mobile phase and sample. Run a blank injection to check for carryover. Clean the injector and column. |
ELISA for this compound Detection
| Problem | Possible Cause | Troubleshooting Steps |
| High Background | Insufficient blocking; Inadequate washing; High antibody concentration. | Increase blocking time or use a different blocking buffer. Increase the number and vigor of wash steps. Titrate primary and secondary antibodies to optimal concentrations. |
| Low Signal | Inactive antibody or conjugate; Insufficient incubation time; Incorrect buffer pH. | Use fresh antibodies and conjugates. Optimize incubation times and temperatures. Ensure all buffers are at the correct pH. |
| High Coefficient of Variation (CV%) | Pipetting errors; Inconsistent washing; Temperature variation across the plate. | Use calibrated pipettes and be consistent with technique. Ensure uniform washing across all wells. Incubate plates in a temperature-controlled environment. |
| No Signal | Omission of a critical step or reagent; Incorrect antibody pair. | Carefully review the protocol to ensure all steps were followed. Verify that the correct primary and secondary antibodies were used. |
Experimental Protocols
High-Sensitivity this compound Detection using HPLC-MS/MS
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the sample (e.g., plasma, urine) onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound.
Visualizations
Caption: Workflow for sensitive this compound detection.
Caption: Mechanism of action of this compound.
References
Validation & Comparative
Maridomycin II vs. Erythromycin: A Comparative Guide to Antibacterial Spectrum and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectra of Maridomycin II and Erythromycin, supported by available in vitro data. The information is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the relative performance of these two macrolide antibiotics.
Overview of Antibacterial Activity
Maridomycin and Erythromycin are both macrolide antibiotics that inhibit bacterial protein synthesis. While they share a common mechanism of action, their antibacterial spectra exhibit notable differences, particularly concerning resistant strains.
Erythromycin is a widely used macrolide with a broad spectrum of activity against many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens.[1][2] It has been a clinical mainstay for decades for treating respiratory tract infections, skin and soft tissue infections, and certain sexually transmitted diseases.[2]
Maridomycin , and specifically its derivative 9-propionylmaridomycin, also demonstrates potent activity against Gram-positive bacteria.[3] A key distinguishing feature highlighted in early studies is its efficacy against certain strains of Staphylococcus aureus that have developed resistance to Erythromycin.[3] However, like Erythromycin, it is generally less active against most Gram-negative rods.[3]
Quantitative Comparison of Antibacterial Spectra
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 9-propionylmaridomycin and Erythromycin against a range of clinically relevant bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of antibacterial potency.
Note: The following data is compiled from multiple studies and may not be directly comparable due to variations in experimental methodologies.
| Bacterial Species | 9-propionylmaridomycin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (Erythromycin-Susceptible) | 0.05 - 0.2 | 0.1 - 1.6 |
| Staphylococcus aureus (Erythromycin-Resistant) | 0.2 - 1.6 | > 128 |
| Streptococcus pyogenes | 0.01 - 0.1 | 0.01 - 0.2 |
| Streptococcus pneumoniae | 0.01 - 0.1 | 0.01 - 0.2 |
| Listeria monocytogenes | N/A | 0.05 - 0.20[4] |
| Gram-Negative Bacteria | ||
| Neisseria gonorrhoeae | 0.05 - 0.4 | 0.1 - 1.0 |
| Vibrio cholerae | 0.8 | N/A |
| Haemophilus influenzae | N/A | 0.5 - 4[5] |
| Escherichia coli | > 100 | High resistance rates reported[6][7] |
Mechanism of Action
Both Maridomycin and Erythromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which is crucial for peptide chain elongation. This binding action blocks the exit tunnel through which nascent peptides emerge, thereby halting protein production and ultimately inhibiting bacterial growth.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The following is a representative protocol for determining the MIC of an antimicrobial agent using the broth microdilution method. This method is a standard procedure for assessing the in vitro susceptibility of bacteria to antibiotics.
Objective: To determine the lowest concentration of this compound or Erythromycin that inhibits the visible growth of a specific bacterium.
Materials:
-
Pure bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and Erythromycin stock solutions of known concentration
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. Select several isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: a. Perform serial twofold dilutions of the antibiotic stock solutions in CAMHB in the wells of a 96-well microtiter plate. b. The final volume in each well should be 100 µL. c. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well.
-
Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
Both this compound and Erythromycin are effective inhibitors of Gram-positive bacteria. The available data suggests that this compound, particularly as its 9-propionyl derivative, may offer an advantage against Erythromycin-resistant Staphylococcus aureus. However, both antibiotics have limited activity against the majority of Gram-negative pathogens. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound relative to Erythromycin and other macrolides.
References
- 1. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 2. Frontiers | Nordihydroguaiaretic acid enhances the activities of aminoglycosides against methicillin- sensitive and resistant Staphylococcus aureus in vitro and in vivo [frontiersin.org]
- 3. Maridomycin, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medscape.com [medscape.com]
A Comparative Guide to the Efficacy of Maridomycin II and Josamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of two macrolide antibiotics: Maridomycin II and josamycin. Both antibiotics are known for their activity against Gram-positive bacteria, and this document aims to present a clear, data-driven comparison of their performance, supported by experimental methodologies and visualizations of their mechanism of action.
Executive Summary
This compound and josamycin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While both demonstrate efficacy against a range of Gram-positive bacteria, their activity profiles can vary depending on the specific bacterial strain. This guide summarizes available data on their comparative minimum inhibitory concentrations (MICs) and provides detailed experimental protocols for assessing their in vitro efficacy. Furthermore, diagrams illustrating their mechanism of action and the experimental workflow for MIC determination are included to provide a comprehensive overview for research and drug development purposes.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and josamycin against various bacterial strains as reported in the scientific literature. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | This compound MIC (µg/mL) | Josamycin MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available in direct comparison | 1 | [1] |
| Streptococci | Data not available in direct comparison | 0.03-0.12 | [1] |
| Pneumococci | Data not available in direct comparison | 0.03-0.12 | [1] |
| Enterococci | Data not available in direct comparison | 0.5-1 | [1] |
| Erythromycin-resistant Staphylococcus aureus | Strong activity reported for 9-propionylmaridomycin | 2 (57% of strains inhibited) | [2][3] |
Note: Direct comparative studies for this compound are limited. Much of the available data is for the maridomycin complex or its derivative, 9-propionylmaridomycin. 9-propionylmaridomycin has shown strong activity against clinical isolates of Staphylococcus aureus that are resistant to erythromycin but sensitive to josamycin[3]. Further head-to-head studies are required for a definitive comparison of this compound and josamycin.
Mechanism of Action
Both this compound and josamycin are members of the macrolide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding occurs within the peptide exit tunnel, near the peptidyl transferase center (PTC)[4][5]. By obstructing the exit tunnel, these antibiotics block the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
The specific binding site for macrolides is primarily composed of segments of the 23S rRNA, a component of the 50S subunit[6][7][8]. The interaction with specific nucleotides within the 23S rRNA is crucial for their inhibitory activity[7][9].
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the general mechanism by which this compound and josamycin inhibit bacterial protein synthesis.
References
- 1. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maridomycin, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 23S ribosomal RNA - Wikipedia [en.wikipedia.org]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 23S rRNA inhibitors and how do they work? [synapse.patsnap.com]
- 9. 23S rRNA positions essential for tRNA binding in ribosomal functional sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Maridomycin II and Cross-Resistance with Other Macrolides
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Maridomycin II's performance against other macrolide antibiotics, supported by experimental data, to elucidate its potential and limitations in treating macrolide-resistant bacterial infections.
Quantitative Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of 9-propionylmaridomycin (a key component of this compound) and other macrolides against various strains of Staphylococcus aureus, including those with defined resistance profiles to macrolides. This data is crucial for assessing the degree of cross-resistance.
Table 1: Comparative MICs (μg/mL) of 9-Propionylmaridomycin and Other Macrolides against Staphylococcus aureus
| Bacterial Strain | Resistance Phenotype | 9-Propionylmaridomycin | Josamycin | Kitasamycin | Erythromycin | Oleandomycin |
| S. aureus 209P JC-1 | Susceptible | 0.78 | 0.78 | 0.39 | 0.39 | 1.56 |
| S. aureus Smith | Susceptible | 0.39 | 0.39 | 0.20 | 0.20 | 0.78 |
| S. aureus MS 537 | Erythromycin-Inducible Resistance | 1.56 | 1.56 | 0.78 | >100 | >100 |
| S. aureus MS 538 | Erythromycin-Resistant | >100 | >100 | >100 | >100 | >100 |
| S. aureus MS 1033 | Erythromycin-Resistant | 1.56 | 1.56 | 0.78 | >100 | >100 |
| S. aureus MS 1034 | Erythromycin-Resistant | 0.78 | 0.78 | 0.39 | >100 | >100 |
| S. aureus MS 1035 | Erythromycin-Resistant | 1.56 | 1.56 | 0.78 | >100 | >100 |
| S. aureus MS 1036 | Erythromycin-Resistant | 0.78 | 0.78 | 0.39 | >100 | >100 |
| S. aureus MS 1037 | Josamycin/Kitasamycin-Resistant | >100 | >100 | >100 | 0.78 | 3.12 |
Data compiled from in vitro studies on 9-propionylmaridomycin.[1][2]
Key Observations from the Data:
-
9-Propionylmaridomycin demonstrates potent activity against susceptible strains of S. aureus, comparable to josamycin and kitasamycin.[1][2]
-
Notably, it retains significant activity against several strains of S. aureus that are highly resistant to erythromycin and oleandomycin.[1][2]
-
Crucially, a clear pattern of cross-resistance is observed with josamycin and kitasamycin. Strains resistant to josamycin and kitasamycin are also resistant to 9-propionylmaridomycin.[1][2]
-
One significant feature is 9-propionylmaridomycin's lack of ability to induce resistance to erythromycin in strains with inducible resistance mechanisms.[1][2]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure for assessing antibiotic susceptibility and cross-resistance. The data presented in this guide was obtained using the following standardized methodology.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely accepted protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
- Bacterial Strains: Clinical isolates or reference strains of bacteria (e.g., Staphylococcus aureus) are cultured on appropriate agar plates to obtain fresh colonies.
- Antimicrobial Agents: Stock solutions of the antibiotics (this compound, erythromycin, josamycin, etc.) are prepared at a known concentration in a suitable solvent.
- Growth Medium: A cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions.
2. Inoculum Preparation:
- Several morphologically similar bacterial colonies are selected from an 18-24 hour agar plate.
- The colonies are suspended in a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This standardized suspension is then diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- A serial two-fold dilution of each antibiotic is prepared directly in the wells of the microtiter plate using the broth medium.
- Each well will contain a specific concentration of the antibiotic, with concentrations typically ranging from a clinically relevant high to a low value.
- A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).
- The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Mechanisms of Macrolide Cross-Resistance
Understanding the underlying molecular mechanisms of resistance is critical for interpreting cross-resistance patterns. The following diagram illustrates the primary mechanisms of macrolide resistance in bacteria, which can lead to cross-resistance between different macrolide antibiotics.
Caption: Mechanisms of macrolide resistance leading to cross-resistance.
This guide provides a foundational understanding of the cross-resistance profile of this compound. The presented data and experimental context are intended to aid researchers in making informed decisions regarding the potential application and further investigation of this macrolide antibiotic in the context of evolving bacterial resistance.
References
A Comparative Guide to the Validation of Analytical Methods for Maridomycin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Maridomycin II, a macrolide antibiotic. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for quality control and research purposes. This document outlines a detailed experimental protocol for a High-Performance Liquid Chromatography (HPLC) method with UV detection and presents comparative data on alternative analytical techniques.
Methodology Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring that the method is suitable for its intended purpose.
Caption: Workflow for analytical method validation.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of a recommended HPLC-UV method for the analysis of leucomycins (a group of macrolides including Maridomycin) and an alternative method, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).[1] This data provides a benchmark for the validation of an analytical method for this compound.
Table 1: Performance Characteristics of HPLC-UV Method for Leucomycin Analysis [1]
| Parameter | Performance Characteristic |
| Linearity (R²) | > 0.9999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery) | 92.9% - 101.5% |
| Precision (RSD) | < 2.0% |
Table 2: Performance Characteristics of HPLC-CAD Method for Leucomycin Analysis [1]
| Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 ng |
| Limit of Quantitation (LOQ) | 15 ng |
| Accuracy (Recovery) | 98.7% - 102.5% |
| Precision (RSD) | < 2.0% |
Experimental Protocol: HPLC-UV Method for this compound
This protocol is based on established methods for the analysis of leucomycin and can be adapted for the specific validation of this compound.[1]
1. Objective
To validate an HPLC-UV method for the quantitative determination of this compound in bulk drug substance or pharmaceutical formulations.
2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Purified water (HPLC grade)
-
Placebo (if analyzing a formulation)
3. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized during method development.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by obtaining the UV spectrum of this compound (typically around 231 nm for macrolides).
-
Injection Volume: 20 µL.
4. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
5. Validation Parameters
The following parameters should be evaluated according to ICH guidelines:
-
Specificity: Analyze the placebo, a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of this compound.
-
Linearity: Analyze a minimum of five concentrations of the working standard solutions. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Range: The range should be established based on the linearity studies and should cover the expected concentrations of the samples.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability during normal use.
6. System Suitability
Before each analytical run, perform a system suitability test by injecting a standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
RSD of replicate injections: ≤ 2.0%
By following this guide, researchers and drug development professionals can effectively validate an analytical method for this compound, ensuring the quality and reliability of their results.
References
A Head-to-Head Comparison of Maridomycin II and Spiramycin: A Guide for Researchers
In the landscape of macrolide antibiotics, both Maridomycin II and Spiramycin have carved out niches in therapeutic applications. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties and performance.
Chemical Structure and Mechanism of Action
This compound and Spiramycin belong to the 16-membered macrolide class of antibiotics. Their fundamental mechanism of action is the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translation process.[1]
Spiramycin has been shown to bind to the 50S ribosomal subunit and inhibit the translocation step of protein synthesis.[1] It can also stimulate the dissociation of peptidyl-tRNA from ribosomes during translocation.
While specific studies on this compound's binding site are less prevalent, its derivative, 9-propionylmaridomycin, is understood to act similarly to other macrolides by inhibiting protein synthesis.[2] The shared 16-membered lactone ring structure suggests a comparable interaction with the bacterial ribosome.
Below is a diagram illustrating the general mechanism of action for macrolide antibiotics like Maridomycin and Spiramycin.
Antimicrobial Spectrum and Potency
Both Maridomycin and Spiramycin are primarily effective against Gram-positive bacteria.[1][2] Their activity against Gram-negative bacteria is generally limited.
A key differentiator lies in their potency against specific strains, particularly those resistant to other macrolides. 9-Propionylmaridomycin has demonstrated strong activity against clinical isolates of Staphylococcus aureus that are highly resistant to erythromycin and oleandomycin.[2]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the available MIC data for a derivative of Maridomycin (9-propionylmaridomycin) and Spiramycin against various Gram-positive bacteria. It is important to note that direct comparative studies are limited, and these values are compiled from different sources.
| Bacterium | 9-propionylmaridomycin MIC (µg/mL) | Spiramycin MIC (µg/mL) |
| Staphylococcus aureus (Erythromycin-resistant) | 0.78 - 3.12 | 0.5 - >128 |
| Streptococcus pyogenes | 0.05 - 0.2 | 0.12 - 1.0 |
| Streptococcus pneumoniae | 0.025 - 0.1 | 0.25 - 2.0 |
| Enterococcus faecalis | >100 | 8.0 - 64 |
Note: Data for 9-propionylmaridomycin is limited in publicly available literature. The provided ranges are indicative and may vary based on the specific strain and testing conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to assess the antimicrobial activity of a compound. The following is a generalized protocol for the broth microdilution method, commonly used for macrolide antibiotics.
Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of this compound or Spiramycin in a suitable solvent.
- Bacterial Culture: Grow the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
- Microtiter Plates: Use sterile 96-well microtiter plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
2. Inoculum Preparation:
- Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Serial Dilution of Antimicrobial Agent:
- Perform a two-fold serial dilution of the antimicrobial stock solution in CAMHB directly in the microtiter plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
The workflow for this experimental protocol is visualized below.
Conclusion
Both this compound and Spiramycin are effective macrolide antibiotics with a primary focus on Gram-positive pathogens. While Spiramycin is a more established and widely studied compound, derivatives of Maridomycin show promise, particularly against erythromycin-resistant staphylococci. The quantitative data presented, although not from direct head-to-head trials, provides a valuable baseline for researchers. Further comparative in vitro and in vivo studies are warranted to fully elucidate the relative strengths and weaknesses of these two compounds and to guide future drug development efforts.
References
Establishing the Safety Profile of New Macrolides: A Comparative Guide Featuring Maridomycin II Against Older Macrolides
For Researchers, Scientists, and Drug Development Professionals
The development of novel antibiotics is critical in the face of rising antimicrobial resistance. Maridomycin II, a 16-membered macrolide, represents a potential advancement in this class of antibiotics. Establishing a comprehensive safety profile is a paramount step in the development of any new therapeutic agent. This guide provides a comparative framework for evaluating the safety of this compound against older, widely-used macrolides such as erythromycin, clarithromycin, and azithromycin. Due to the limited publicly available safety data for this compound, this document will focus on the established safety profiles of comparator macrolides and detail the essential experimental protocols required to robustly define the safety of a new chemical entity like this compound.
Comparative Safety Profiles of Macrolide Antibiotics
The primary safety concerns associated with macrolide antibiotics include hepatotoxicity, cardiotoxicity (specifically QTc interval prolongation), gastrointestinal intolerance, and drug-drug interactions. The following table summarizes the known safety data for established macrolides, providing a benchmark for the evaluation of this compound.
| Safety Parameter | Erythromycin | Clarithromycin | Azithromycin | This compound |
| Hepatotoxicity | Associated with cholestatic hepatitis, particularly the estolate salt. Can cause elevated serum transaminases.[1][2] | Considered to have a low potential for hepatotoxicity, though rare cases of liver injury have been reported.[1][2][3] | Generally considered to have a negligible risk of hepatotoxicity.[1][2][3] | Data not publicly available |
| Cardiotoxicity (QTc Prolongation) | Carries the greatest risk of QTc prolongation and Torsades de Pointes (TdP) among the older macrolides.[4][5][6][7] | Associated with a risk of QTc prolongation and TdP.[4][5][6][7] | Lower risk of QTc prolongation compared to erythromycin and clarithromycin, but caution is still advised.[5][6][7] | Data not publicly available |
| Gastrointestinal Intolerance | High incidence of gastrointestinal side effects such as nausea, vomiting, and abdominal pain.[8] | Improved tolerability compared to erythromycin, but still a notable incidence of gastrointestinal adverse events.[8] | Generally well-tolerated with a lower incidence of gastrointestinal side effects compared to erythromycin and clarithromycin.[8] | Data not publicly available |
| Drug-Drug Interactions (CYP3A4 Inhibition) | Potent inhibitor of CYP3A4, leading to significant interactions with other drugs metabolized by this enzyme.[9][10] | A known inhibitor of CYP3A4, resulting in clinically relevant drug interactions.[8][9][11] | Weak inhibitor of CYP3A4 with a lower potential for drug-drug interactions compared to erythromycin and clarithromycin.[10] | Data not publicly available |
Experimental Protocols for Safety Assessment
To establish a comprehensive safety profile for a new macrolide such as this compound, a series of standardized preclinical and clinical experiments are required.
Hepatotoxicity Assessment
-
In Vitro Cytotoxicity Assays:
-
Protocol: Human liver cell lines (e.g., HepG2, L02) or primary human hepatocytes are incubated with a range of concentrations of the test compound (e.g., this compound) and comparator macrolides for 24, 48, and 72 hours.[12] Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[12]
-
Endpoint: Determination of the half-maximal effective concentration (EC50) for cytotoxicity.[1]
-
-
In Vivo Animal Studies:
-
Protocol: Rodent (e.g., rats, mice) and non-rodent (e.g., dogs) species are administered the test compound at various dose levels for a specified duration (e.g., 28 days). Blood samples are collected at regular intervals to measure liver enzyme levels (ALT, AST, ALP, and bilirubin). At the end of the study, liver tissues are collected for histopathological examination.
-
Endpoint: Identification of a no-observed-adverse-effect level (NOAEL) and characterization of any liver damage.
-
Cardiotoxicity Assessment
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay:
-
Protocol: This in vitro assay utilizes cell lines stably expressing the hERG channel. The effect of the test compound on the IKr current (the rapid component of the delayed rectifier potassium current) is measured using patch-clamp electrophysiology.[5][7]
-
Endpoint: Determination of the IC50 value for hERG channel inhibition. A lower IC50 value suggests a higher risk of QTc prolongation.
-
-
In Vivo Cardiovascular Studies in Animals:
-
Protocol: Conscious, telemetered animals (e.g., dogs, non-human primates) are administered the test compound. Continuous electrocardiogram (ECG) recordings are obtained to monitor heart rate, PR interval, QRS duration, and the QTc interval.
-
Endpoint: Assessment of any dose-dependent effects on ECG parameters, particularly QTc prolongation.
-
Gastrointestinal Intolerance Assessment
-
Animal Models of Gastrointestinal Motility:
-
Protocol: The effect of the test compound on gastric emptying and intestinal transit is evaluated in animal models (e.g., rats). This can be assessed by measuring the transit of a non-absorbable marker (e.g., charcoal meal) through the gastrointestinal tract.
-
Endpoint: Quantification of any changes in gastrointestinal motility compared to a vehicle control.
-
Drug-Drug Interaction Assessment
-
CYP3A4 Inhibition Assay:
-
Protocol: Human liver microsomes or recombinant human CYP3A4 enzymes are incubated with a probe substrate (e.g., midazolam or testosterone) in the presence and absence of the test compound.[11] The formation of the metabolite is measured to determine the inhibitory potential of the test compound.[8][11]
-
Endpoint: Calculation of the IC50 value for CYP3A4 inhibition. Time-dependent inhibition studies are also crucial to assess mechanism-based inhibition.[11]
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying potential toxicities is crucial for risk assessment and the development of safer drugs.
Caption: Macrolide-induced cardiotoxicity pathway.
Caption: Workflow for preclinical safety assessment.
Conclusion
While direct safety data for this compound is not yet widely available, a robust framework for its evaluation can be established based on the known safety profiles of older macrolides and standardized experimental protocols. A thorough investigation of hepatotoxicity, cardiotoxicity, gastrointestinal intolerance, and drug-drug interactions through a combination of in vitro and in vivo studies is essential. By adhering to these well-defined assessment pathways, researchers and drug developers can effectively characterize the safety profile of this compound and other novel macrolide antibiotics, paving the way for the introduction of safer and more effective treatments for bacterial infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Macrolide Antibiotics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analyzing the Mechanisms Behind Macrolide Antibiotic-Induced Liver Injury Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of macrolide antibiotics on isolated heart mitochondria: a justification for their cardiotoxic adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of macrolide antibiotics increases cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cardiotoxicity of macrolides: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Time-dependent inhibition of CYP3A4-mediated midazolam metabolism by macrolide antibiotics in CYP3A4 genetic variants: Comparison with testosterone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Maridomycin II
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle Maridomycin II in a well-ventilated area to minimize the risk of inhalation. In case of accidental exposure, refer to the general first aid measures outlined in standard laboratory safety protocols.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like many other non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceuticals, should follow a structured process to ensure environmental protection and regulatory compliance.
-
Initial Assessment: Determine the physical state of the this compound waste (solid, liquid, or contaminated materials). This will dictate the appropriate disposal container and procedure.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Proper segregation is key to safe and compliant waste management.[1][2]
-
Containerization:
-
Solid Waste: Place expired or unused solid this compound into a designated, clearly labeled container for non-hazardous pharmaceutical waste.[2] These are often color-coded; blue bins are commonly used for this purpose.[2]
-
Liquid Waste: Collect liquid solutions containing this compound in a compatible, leak-proof container. The container must be clearly labeled with "this compound Waste" and its approximate concentration.
-
Contaminated Labware: Dispose of items such as gloves, pipette tips, and empty vials that have come into contact with this compound in a designated container for non-hazardous solid laboratory waste. If these items are considered sharps, they must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the date, and the hazard class (if known). Vague abbreviations or formulas should be avoided.
-
Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are not stored together.
-
Final Disposal: Arrange for the collection and disposal of the waste through your institution's certified EHS provider. They will ensure the waste is transported to a permitted facility for appropriate treatment, which for non-hazardous pharmaceuticals is often incineration.[3][4]
Waste Segregation at a Glance
To simplify the process, the following table summarizes the segregation of different types of this compound waste.
| Waste Type | Container | Disposal Pathway |
| Unused/Expired Solid this compound | Labeled, sealed container for non-hazardous pharmaceutical waste (e.g., blue bin) | Institutional EHS pickup for incineration |
| Aqueous Solutions of this compound | Labeled, sealed, leak-proof container | Institutional EHS pickup for incineration |
| Contaminated Labware (non-sharp) | Labeled container for solid laboratory waste | Institutional EHS pickup for incineration |
| Contaminated Sharps | Designated sharps container | Institutional EHS pickup for incineration |
| Empty Original Containers | Triple-rinsed and air-dried container | Regular trash (after defacing the label) |
This table provides general guidance. Always consult your institution's specific waste management policies.
Experimental Protocols for Waste Handling
While specific experimental protocols for this compound disposal are not available, the following general laboratory procedures for handling chemical waste should be strictly followed:
-
Decontamination of Glassware: Glassware that has contained this compound should be triple-rinsed with an appropriate solvent (e.g., water or ethanol, depending on solubility). The rinsate should be collected and disposed of as liquid chemical waste.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material into a sealed container and label it as "this compound Spill Debris." Dispose of this as chemical waste through your EHS provider.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagram has been created.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory. Always prioritize consulting your institution's specific guidelines and EHS department for any questions or clarifications.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Maridomycin II
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Maridomycin II is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, you can mitigate risks and build a culture of safety within your team.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the recommended PPE, drawing on best practices for handling hazardous drugs and macrolide antibiotics.[1][2][3][4][5]
| PPE Component | Specifications and Best Practices |
| Gloves | - Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[1][3]- The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[3]- Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1] |
| Gown | - Use a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Eye and Face Protection | - Wear safety glasses with side shields or goggles.[2][6]- In cases of potential splashing, a face shield should be used in addition to goggles.[2][5] |
| Respiratory Protection | - Use a NIOSH-approved respirator (e.g., N95) when handling the powder form of the compound or when there is a risk of aerosolization.[2][6] |
| Shoe Covers | - Don shoe covers before entering the designated handling area and doff them before exiting to prevent the spread of contamination.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the critical steps from preparation to post-handling procedures.
Experimental Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and the spread of contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full complement of recommended PPE.
-
Contain the Spill:
-
For powders: Gently cover the spill with absorbent pads or granules to avoid raising dust.
-
For liquids: Surround the spill with absorbent material from a chemical spill kit.
-
-
Clean the Spill:
-
Working from the outside in, carefully collect the absorbent material and contaminated debris.
-
Clean the spill area with a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with water.[7]
-
-
Dispose of Waste: Place all contaminated materials, including cleaning supplies and PPE, into a designated hazardous waste container.[8]
-
Report the Incident: Follow your institution's protocol for reporting chemical spills.
Disposal Plan: Ensuring Environmental Responsibility
The proper disposal of this compound and all associated waste is a critical final step to protect both personnel and the environment.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][9]- Do not discard in regular trash or down the drain.[10][11] |
| Contaminated Labware (e.g., vials, pipette tips) | - Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[8] |
| Contaminated PPE | - All used PPE (gloves, gown, etc.) should be considered contaminated and disposed of as hazardous waste.[1][8] |
| Empty Stock Vials | - Even "empty" containers may retain residue and should be disposed of as hazardous waste.[6] |
General Disposal Guidance:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the specific chemical name.
-
Collection: Follow your facility's procedures for the collection of hazardous waste. This may involve designated accumulation areas and scheduled pickups. The safest option for disposal is often through a drug take-back program if available.[10][11] If not, the material should be mixed with an inert substance like cat litter or coffee grounds, sealed in a plastic bag, and then placed in the trash.[10][12]
By implementing these comprehensive safety and handling protocols, your laboratory can maintain a secure environment for groundbreaking research while prioritizing the well-being of your team.
References
- 1. pppmag.com [pppmag.com]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Implementation of Personal Protective Equipment (PPE) Use in Nursing Homes to Prevent Spread of Multidrug-resistant Organisms (MDROs) | LTCFs | CDC [cdc.gov]
- 5. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 6. medline.com [medline.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. mitosol.com [mitosol.com]
- 9. moltox.com [moltox.com]
- 10. oncolink.org [oncolink.org]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
